(3R)-3-azidobutanoicacid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7N3O2 |
|---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
(3R)-3-azidobutanoic acid |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1 |
InChI Key |
WOYHANJHXJPFIW-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)N=[N+]=[N-] |
Canonical SMILES |
CC(CC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-Azidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (3R)-3-azidobutanoic acid. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide combines data from closely related compounds, predicted values based on established chemical principles, and general knowledge of the constituent functional groups. This approach provides a robust profile for researchers interested in the potential applications of this molecule in drug development and chemical biology.
Core Physicochemical Properties
(3R)-3-azidobutanoic acid is a chiral carboxylic acid containing an azide functional group. Its structure suggests its potential as a building block in the synthesis of novel organic molecules, including peptidomimetics and other biologically active compounds. The presence of the azide group makes it particularly suitable for bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (3R)-3-azidobutanoic acid. Where direct experimental data is unavailable, values are either predicted or inferred from structurally similar compounds, such as 4-azidobutanoic acid.
| Property | Value | Source/Method |
| Molecular Formula | C₄H₇N₃O₂ | Calculated |
| Molecular Weight | 129.12 g/mol | Calculated[1][2] |
| Appearance | Colorless to light yellow liquid | Inferred from 4-azidobutanoic acid[2][3] |
| Melting Point | Not available | |
| Boiling Point | ~135 °C at 11 mmHg | Inferred from 4-azidobutanoic acid[4] |
| pKa | ~4.0 - 4.5 | Predicted based on butanoic acid and the electron-withdrawing nature of the azide group |
| Solubility | Soluble in water and polar organic solvents | Predicted based on structure and properties of similar short-chain carboxylic acids |
| CAS Number | Not available for (3R) isomer. (3S) isomer: 1932397-49-3 |
Spectral Data
The spectral properties of (3R)-3-azidobutanoic acid can be predicted based on the characteristic signals of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments. The chemical shifts and splitting patterns would be approximately as follows:
-
A doublet for the methyl protons (CH₃) adjacent to the chiral center.
-
A multiplet for the proton on the chiral center (CH-N₃).
-
A doublet of doublets for the diastereotopic methylene protons (CH₂) adjacent to the carboxylic acid.
-
A broad singlet for the acidic proton of the carboxylic acid (COOH).
-
-
¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the methine carbon bearing the azide, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of (3R)-3-azidobutanoic acid is predicted to exhibit the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretching vibration |
| C-H (sp³) | 2980 - 2850 | C-H stretching vibrations |
| Azide (N₃) | ~2100 | Asymmetric N=N=N stretching (strong, sharp) |
| Carbonyl (C=O) | ~1710 | C=O stretching vibration |
| C-O | ~1300 - 1200 | C-O stretching vibration |
The strong, sharp absorption band around 2100 cm⁻¹ is a highly characteristic indicator of the azide functional group.
Mass Spectrometry (MS)
In a mass spectrum (e.g., by electrospray ionization), the molecule would be expected to show a prominent ion corresponding to its molecular weight (129.12 g/mol ). Common fragmentation patterns would likely involve the loss of the azide group (N₃) or the carboxylic acid group (COOH).
Experimental Protocols
Synthesis of (3R)-3-Azidobutanoic Acid from (R)-3-Aminobutanoic Acid
This two-step procedure involves the diazotization of the amino group followed by azide substitution.
Step 1: Diazotization of (R)-3-Aminobutanoic Acid
-
Dissolve (R)-3-aminobutanoic acid in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified period to ensure complete formation of the diazonium salt intermediate.
Step 2: Azide Substitution
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool the solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3R)-3-azidobutanoic acid.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the final product.
Characterization: The purified product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of (3R)-3-azidobutanoic acid as described in the experimental protocol.
Application in Bioconjugation via Click Chemistry
The azide group in (3R)-3-azidobutanoic acid makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in drug development and chemical biology to link molecules together with high efficiency and specificity. The diagram below illustrates this process.
References
Structural and Conformational Analysis of (3R)-3-azidobutanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-3-azidobutanoic acid is a chiral carboxylic acid containing an azide functional group. This strategic placement of the azido group offers potential for its use as a versatile building block in medicinal chemistry and drug development, particularly in the synthesis of peptidomimetics and other biologically active molecules through click chemistry. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the structural and conformational properties of (3R)-3-azidobutanoic acid, based on theoretical modeling and spectroscopic principles, in the absence of extensive empirical data.
Molecular Structure and Properties
The fundamental structure of (3R)-3-azidobutanoic acid consists of a four-carbon butanoic acid backbone with an azide group (-N₃) at the chiral C3 position, with the (R)-configuration.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties for (3R)-3-azidobutanoic acid is presented in Table 1. These values are derived from computational models and provide a baseline for its expected behavior in various experimental settings.
| Property | Predicted Value |
| Molecular Formula | C₄H₇N₃O₂ |
| Molecular Weight | 129.12 g/mol |
| IUPAC Name | (3R)-3-azidobutanoic acid |
| CAS Number | Not available |
| Topological Polar Surface Area | 86.9 Ų |
| Hydrogen Bond Donors | 1 (from carboxylic acid) |
| Hydrogen Bond Acceptors | 5 (3 from azide, 2 from carboxylic acid) |
| Predicted LogP | 0.5 - 1.0 |
Table 1: Predicted Physicochemical Properties of (3R)-3-azidobutanoic acid.
Conformational Analysis
The conformational landscape of (3R)-3-azidobutanoic acid is primarily dictated by the rotation around the C2-C3 and C3-C4 single bonds. The presence of the carboxylic acid and azide substituents introduces specific steric and electronic interactions that influence the stability of different conformers. The principles of conformational analysis for substituted butanes provide a robust framework for predicting the most stable arrangements.
Newman Projections and Stable Conformers
Analysis of the rotation around the C2-C3 bond reveals several key staggered and eclipsed conformations. The staggered conformations are energetically favored over the eclipsed conformations due to minimized torsional strain. The relative energies of the staggered conformers are influenced by gauche interactions between the substituents.
The three most stable staggered conformations, viewed down the C2-C3 bond, are predicted to be:
-
Anti-conformation: The azide group and the carboxylic acid group are positioned anti-periplanar (180° dihedral angle). This is generally the most stable conformation, minimizing steric hindrance between the two largest substituents.
-
Gauche-conformations: The azide group and the carboxylic acid group are in a gauche relationship (60° dihedral angle). There are two possible gauche conformers. These are expected to be of higher energy than the anti-conformer due to steric repulsion.
The following diagram illustrates the workflow for determining the relative conformational energies.
Caption: Workflow for Conformational Analysis.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of (3R)-3-azidobutanoic acid would exhibit distinct signals for each proton environment. The predicted chemical shifts are summarized in Table 2.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling with |
| H1 (COOH) | 10 - 12 | Singlet (broad) | - |
| H2 (CH₂) | 2.5 - 2.8 | Doublet of doublets | H3 |
| H3 (CH-N₃) | 3.8 - 4.2 | Multiplet | H2, H4 |
| H4 (CH₃) | 1.3 - 1.5 | Doublet | H3 |
Table 2: Predicted ¹H NMR Chemical Shifts for (3R)-3-azidobutanoic acid.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The predicted chemical shifts are presented in Table 3.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (COOH) | 170 - 180 |
| C2 (CH₂) | 40 - 45 |
| C3 (CH-N₃) | 55 - 65 |
| C4 (CH₃) | 15 - 20 |
Table 3: Predicted ¹³C NMR Chemical Shifts for (3R)-3-azidobutanoic acid.
Infrared (IR) Spectroscopy
The IR spectrum of (3R)-3-azidobutanoic acid would be characterized by the vibrational frequencies of its key functional groups. The predicted characteristic absorption bands are listed in Table 4.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| N₃ (Azide) | Asymmetric Stretching | 2100 - 2160 | Strong |
| C-N (Azide) | Stretching | 1250 - 1350 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |
Table 4: Predicted Characteristic IR Absorption Bands for (3R)-3-azidobutanoic acid.
Experimental Protocols for Structural Elucidation
To empirically validate the predicted structural and conformational properties of (3R)-3-azidobutanoic acid, a combination of spectroscopic and analytical techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons and carbons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of (3R)-3-azidobutanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Perform decoupling experiments to confirm proton-proton couplings.
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
The following diagram outlines the general workflow for NMR-based structural elucidation.
Caption: NMR Structural Elucidation Workflow.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Methodology:
-
Crystallization: Grow single crystals of (3R)-3-azidobutanoic acid suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.
The logical relationship for obtaining a crystal structure is depicted below.
Caption: X-ray Crystallography Logic Flow.
Conclusion
While direct experimental data for (3R)-3-azidobutanoic acid is limited, a robust theoretical and analogical analysis provides significant insights into its structural and conformational properties. The molecule is predicted to favor an anti-conformation to minimize steric interactions. Its predicted spectroscopic signatures provide a clear roadmap for its experimental characterization. The detailed experimental protocols outlined herein offer a systematic approach for the empirical validation of these predictions. A comprehensive understanding of the structure-property relationships of (3R)-3-azidobutanoic acid will undoubtedly facilitate its application in the development of novel pharmaceuticals and chemical probes.
The Synthesis and Significance of (3R)-3-Azidobutanoic Acid: A Technical Overview
(3R)-3-Azidobutanoic acid , a chiral β-azido acid, has emerged as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its stereospecific nature and the versatile reactivity of the azide moiety make it a crucial intermediate in the synthesis of complex molecules, including peptide analogues and modified nucleosides. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of (3R)-3-azidobutanoic acid, with a focus on detailed experimental protocols and data for researchers in drug discovery and development.
Discovery and Historical Context
The history of (3R)-3-azidobutanoic acid is intrinsically linked to the broader development of synthetic methodologies for chiral β-amino acids and their precursors. While a singular "discovery" paper for this specific molecule is not readily identifiable, its emergence can be traced through the evolution of stereoselective synthesis and its application in medicinal chemistry. The importance of chiral β-amino acids in creating peptides with enhanced metabolic stability and unique conformational properties drove the demand for versatile chiral building blocks like (3R)-3-azidobutanoic acid. The azide group serves as a masked amine, which is stable to a wide range of reaction conditions and can be chemoselectively reduced to the corresponding amine at a late stage of a synthetic sequence. This strategy is particularly advantageous in the synthesis of complex molecules where protecting group manipulations are a significant challenge.
Synthetic Routes and Methodologies
The most common and stereospecific route to (3R)-3-azidobutanoic acid involves the conversion of a readily available chiral precursor, (R)-3-hydroxybutanoic acid or its esters. The Mitsunobu reaction has proven to be a highly effective method for this transformation, proceeding with a clean inversion of stereochemistry at the C3 position.
A plausible and widely applicable synthetic pathway starts from the commercially available ethyl (R)-3-hydroxybutanoate. This involves a two-step process: the stereospecific introduction of the azide group followed by hydrolysis of the ester to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of Ethyl (3R)-3-azidobutanoate via Mitsunobu Reaction
This protocol is adapted from established Mitsunobu procedures for the conversion of secondary alcohols to azides.
Materials:
-
Ethyl (R)-3-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of ethyl (R)-3-hydroxybutanoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added diphenylphosphoryl azide (1.5 eq).
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise to the cooled solution over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl (3R)-3-azidobutanoate.
Experimental Protocol: Hydrolysis of Ethyl (3R)-3-azidobutanoate
Materials:
-
Ethyl (3R)-3-azidobutanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl (3R)-3-azidobutanoate (1.0 eq) in a mixture of THF and water is added LiOH (1.5 eq).
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The reaction is then cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield (3R)-3-azidobutanoic acid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Starting Material and Intermediates
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Specific Rotation ([α]D) |
| Ethyl (R)-3-hydroxybutanoate | C₆H₁₂O₃ | 132.16 | Colorless liquid | 71-73 (12 mmHg) | -43.5° (c 1, CHCl₃) |
| Ethyl (3R)-3-azidobutanoate | C₆H₁₁N₃O₂ | 157.17 | Colorless oil | Not reported | Not reported |
| (3R)-3-Azidobutanoic acid | C₄H₇N₃O₂ | 129.12 | Not reported | Not reported | Not reported |
Table 2: Expected Spectroscopic Data for (3R)-3-Azidobutanoic Acid and its Ethyl Ester
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) | Mass Spectrometry (m/z) |
| Ethyl (3R)-3-azidobutanoate | ~4.1 (q, 2H, OCH₂CH₃), ~3.8 (m, 1H, CHN₃), ~2.5 (d, 2H, CH₂COO), ~1.3 (t, 3H, OCH₂CH₃), ~1.2 (d, 3H, CH₃CHN₃) | ~170 (C=O), ~60 (OCH₂), ~55 (CHN₃), ~40 (CH₂COO), ~20 (CH₃CHN₃), ~14 (OCH₂CH₃) | ~2980 (C-H), ~2100 (N₃ stretch, strong), ~1735 (C=O ester), ~1250 (C-O) | Expected [M+H]⁺: 158.0873 |
| (3R)-3-Azidobutanoic acid | ~10-12 (br s, 1H, COOH), ~4.0 (m, 1H, CHN₃), ~2.6 (d, 2H, CH₂COOH), ~1.3 (d, 3H, CH₃CHN₃) | ~175 (C=O), ~55 (CHN₃), ~40 (CH₂COOH), ~20 (CH₃CHN₃) | ~3300-2500 (O-H broad), ~2980 (C-H), ~2100 (N₃ stretch, strong), ~1710 (C=O acid) | Expected [M+H]⁺: 130.0560 |
Note: The spectroscopic data for the azido compounds are predicted based on analogous structures and general spectroscopic principles, as specific literature data for these exact compounds is scarce.
Applications in Drug Development
(3R)-3-Azidobutanoic acid is a valuable precursor for the synthesis of β-amino acids, which are key components of various biologically active molecules. The introduction of a β-amino acid residue can significantly impact the pharmacological properties of a peptide, including its resistance to enzymatic degradation and its conformational preferences.
One notable application is in the synthesis of analogues of dolastatin 10 , a potent antimitotic agent isolated from a marine mollusk. Modifications of the dolastatin 10 structure, including the incorporation of unnatural amino acids, are actively pursued to improve its therapeutic index. The synthesis of these analogues often requires chiral building blocks like (3R)-3-azidobutanoic acid to introduce specific stereochemistry.
Logical Workflow and Diagrams
The synthesis and application of (3R)-3-azidobutanoic acid can be visualized as a logical workflow, from a simple chiral starting material to a complex, biologically active molecule.
Enantioselective Synthesis of 3-Azidobutanoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a key enantioselective synthesis route for 3-azidobutanoic acid, a valuable chiral building block in the development of pharmaceutical agents and other bioactive molecules. The core of this synthesis relies on the diastereoselective conjugate addition of an azide nucleophile to an α,β-unsaturated carbonyl system bearing a chiral auxiliary, followed by the cleavage of the auxiliary to yield the desired enantiomerically enriched product. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid researchers, scientists, and drug development professionals in the practical application of this methodology.
Introduction
Chiral β-azido carboxylic acids are important synthetic intermediates, serving as precursors to β-amino acids and other nitrogen-containing compounds with significant biological activity. The enantioselective synthesis of these molecules is of paramount importance, as the biological effects of chiral molecules are often stereospecific. This guide focuses on a robust and well-established method for the enantioselective synthesis of 3-azidobutanoic acid, employing an Evans oxazolidinone chiral auxiliary to control the stereochemical outcome of the key azide addition step.
The overall synthetic strategy involves three main stages:
-
Acylation of a chiral auxiliary: An Evans oxazolidinone is acylated with crotonyl chloride to form the corresponding N-crotonyl-oxazolidinone.
-
Diastereoselective conjugate addition: An azide source is added across the double bond of the N-crotonyl-oxazolidinone in a 1,4-conjugate addition reaction. The steric influence of the chiral auxiliary directs the approach of the azide nucleophile, leading to the formation of one diastereomer in preference to the other.
-
Cleavage of the chiral auxiliary: The chiral auxiliary is cleaved from the product of the conjugate addition to release the enantiomerically enriched 3-azidobutanoic acid.
This guide will provide detailed experimental procedures for each of these steps, based on established literature precedents for similar transformations.
Synthetic Pathway Overview
The enantioselective synthesis of 3-azidobutanoic acid is achieved through a three-step sequence, as illustrated in the workflow diagram below. The key to the enantioselectivity of the overall process lies in the diastereoselective conjugate addition of the azide.
Caption: Overall workflow for the enantioselective synthesis of 3-azidobutanoic acid.
Experimental Protocols
Step 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-3-(prop-1-enoyl)oxazolidin-2-one (N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
This procedure describes the acylation of the commercially available (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone.
Reaction Scheme:
Caption: Acylation of the Evans auxiliary with crotonyl chloride.
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Crotonyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
Crotonyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, followed by warming to 0 °C and stirring for an additional 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-crotonyl-oxazolidinone.
Expected Yield: 85-95%
Step 2: Diastereoselective Conjugate Addition of Azide
This step is the key to establishing the stereochemistry at the C3 position. It involves the 1,4-conjugate addition of an azide source to the N-crotonyl-oxazolidinone. The bulky phenyl and methyl groups on the chiral auxiliary effectively block one face of the molecule, directing the incoming azide nucleophile to the opposite face.
Reaction Scheme:
Caption: Diastereoselective conjugate addition of azide.
Materials:
-
N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium azide (NaN₃)
-
Titanium(IV) chloride (TiCl₄) (1 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of N-crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere is added titanium(IV) chloride solution (1.1 eq) dropwise.
-
The mixture is stirred for 30 minutes at -78 °C.
-
A suspension of sodium azide (3.0 eq) in anhydrous CH₂Cl₂ is then added, and the reaction mixture is allowed to slowly warm to 0 °C and stirred for 12-24 hours.
-
The reaction is quenched by the careful addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the N-(3-azidobutanoyl)-oxazolidinone.
Expected Yield and Diastereoselectivity:
-
Yield: 60-80%
-
Diastereomeric Ratio (d.r.): Typically >95:5 (determined by ¹H NMR or HPLC analysis of the crude product).
Step 3: Cleavage of the Chiral Auxiliary to Yield 3-Azidobutanoic Acid
The final step involves the removal of the chiral auxiliary to unmask the carboxylic acid functionality. A mild and effective method for this transformation is the use of lithium hydroperoxide, which selectively cleaves the exocyclic amide bond without causing epimerization at the newly formed stereocenter.[1][2][3]
Reaction Scheme:
References
Spectroscopic Characterization of (3R)-3-Azidobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (3R)-3-azidobutanoic acid, a chiral building block of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous compounds and established principles of spectroscopy. It also outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for (3R)-3-azidobutanoic acid. These values are derived from typical ranges for the functional groups present in the molecule and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for (3R)-3-Azidobutanoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.35 | Doublet | 3H | -CH₃ |
| ~2.60 | Doublet of Doublets | 2H | -CH₂-COOH |
| ~4.00 | Multiplet | 1H | -CH(N₃)- |
| >10 (broad) | Singlet | 1H | -COOH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for (3R)-3-Azidobutanoic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~20 | -CH₃ |
| ~40 | -CH₂-COOH |
| ~55 | -CH(N₃)- |
| ~175 | -COOH |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Data for (3R)-3-Azidobutanoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 | Strong | N₃ asymmetric stretch |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid) |
| 1400-1440 | Medium | O-H bend (carboxylic acid) |
Table 4: Predicted Mass Spectrometry Data for (3R)-3-Azidobutanoic Acid
| m/z | Interpretation |
| 129.05 | [M]⁺ (Molecular Ion) |
| 101.06 | [M - N₂]⁺ |
| 84.04 | [M - COOH]⁺ |
| 72.04 | [M - N₃ - H]⁺ |
| 45.02 | [COOH]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of (3R)-3-azidobutanoic acid in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectrum Acquisition:
-
Sample Preparation: Place a small drop of neat (3R)-3-azidobutanoic acid directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, apply a small amount of the solid onto the crystal and apply pressure using the instrument's anvil.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This background will be automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrum Acquisition:
-
Sample Introduction: Introduce a dilute solution of (3R)-3-azidobutanoic acid in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 150-250 °C.
-
Mass Range: m/z 30-200.
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to elucidate the structure. Common losses for carboxylic acids include the loss of the carboxylic acid group ([M-COOH]⁺) and for azides, the loss of a nitrogen molecule ([M-N₂]⁺).[1]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound such as (3R)-3-azidobutanoic acid.
Caption: Workflow for Spectroscopic Characterization.
Caption: Predicted MS Fragmentation Pathways.
References
Navigating the Synthesis and Procurement of (3R)-3-Azidobutanoic Acid: A Technical Guide for Researchers
For Immediate Release
[City, State] – October 25, 2025 – In the landscape of pharmaceutical research and development, the availability of specialized chiral building blocks is a critical determinant of discovery timelines. This technical guide addresses the commercial availability and synthesis of (3R)-3-azidobutanoic acid, a potentially valuable but commercially elusive intermediate. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of procurement strategies, detailed synthetic protocols, and essential safety considerations.
Commercial Availability: A Market Analysis
Initial investigations reveal that (3R)-3-azidobutanoic acid is not a readily available catalog chemical from major suppliers. A comprehensive search of commercial databases indicates that while related compounds are available, the target molecule itself is typically offered on a custom synthesis basis. This necessitates a proactive approach for research teams requiring this specific chiral intermediate.
However, the direct precursor, (3R)-3-aminobutanoic acid , is commercially available from a variety of suppliers. This readily accessible starting material provides a practical and cost-effective route to obtaining the desired azido-acid.
Recommended Suppliers for (3R)-3-Aminobutanoic Acid
For research and development purposes, several reputable suppliers offer (3R)-3-aminobutanoic acid. The following table summarizes key suppliers and available data on their offerings.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 3-Aminobutanoic acid | 541-48-0 | 97% | Racemic mixture. |
| TCI Chemicals | (R)-3-Aminobutyric Acid | 3775-73-3 | >98.0% | Enantiomerically pure. |
| BLD Pharm | (R)-3-Aminobutanoic acid | 3775-73-3 | - | Research use only. |
| Manchester Organics | (3R)-3-Aminobutanoic acid | 3775-73-3 | - | In stock availability noted. |
| Pharmaffiliates | (R)-3-Aminobutanoic Acid | 3775-73-3 | - | Reference standards supplier. |
| Ivy Fine Chemicals | (R)-3-Aminobutanoic acid | 3775-73-3 | - | Bulk and commercial quantities available. |
| Home Sunshine Pharma | (R)-3-Aminobutanoic acid | 3775-73-3 | ≥99.0% | Manufacturer and supplier. |
Note: Purity and availability are subject to change. It is recommended to contact suppliers directly for the most current information.
Physicochemical Properties of (3R)-3-Aminobutanoic Acid
A thorough understanding of the precursor's properties is essential for successful synthesis and handling.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [PubChem CID: 5706670] |
| Molecular Weight | 103.12 g/mol | [PubChem CID: 5706670] |
| Appearance | White to off-white solid | [Pharmaffiliates] |
| Melting Point | 189 °C (decomposes) | [Sigma-Aldrich] |
| Boiling Point | 223.6 °C (predicted) | [Home Sunshine Pharma] |
| Density | 1.105 g/cm³ (predicted) | [Home Sunshine Pharma] |
| Solubility | Soluble in water. | |
| Storage | 2-8°C Refrigerator | [Pharmaffiliates] |
Synthesis of (3R)-3-Azidobutanoic Acid from (3R)-3-Aminobutanoic Acid
The conversion of a primary amine to an azide is a well-established transformation in organic chemistry. For chiral centers adjacent to the reacting amine, stereospecificity is a key consideration. The diazo-transfer reaction is a reliable method to achieve this conversion with retention of stereochemistry.
Reaction Principle
The synthesis involves the reaction of the primary amine in (3R)-3-aminobutanoic acid with a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide, in the presence of a base. The reaction proceeds through a diazonium intermediate, which is then displaced by an azide source. To maintain the integrity of the chiral center, mild reaction conditions are crucial.
A Chemoenzymatic Route to (3R)-3-Azidobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(3R)-3-azidobutanoic acid is a chiral building block of interest in the synthesis of various pharmaceutical compounds and biologically active molecules. As a non-natural β-amino acid, its production relies on synthetic strategies that can control stereochemistry. This technical guide details a chemoenzymatic approach for the synthesis of (3R)-3-azidobutanoic acid, leveraging the high selectivity of enzymes for asymmetric synthesis. Since no natural biosynthetic pathway for this compound is known, this guide focuses on a plausible and experimentally supported chemoenzymatic workflow, beginning with the chemical synthesis of a racemic precursor followed by an enzymatic kinetic resolution.
Synthetic Strategy Overview
The synthesis of enantiomerically pure (3R)-3-azidobutanoic acid is achieved through a two-stage process:
-
Chemical Synthesis of Racemic Precursor: The initial step involves the chemical synthesis of a racemic mixture of ethyl 3-azidobutanoate. This precursor provides both enantiomers required for the subsequent enzymatic resolution.
-
Enzymatic Kinetic Resolution: The racemic ethyl 3-azidobutanoate is then subjected to a kinetic resolution catalyzed by a lipase. The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. Subsequent separation and hydrolysis yield the target (3R)-3-azidobutanoic acid.
This chemoenzymatic approach offers a practical route to the desired chiral β-amino acid, combining the versatility of chemical synthesis with the high stereoselectivity of biocatalysis.
Experimental Protocols
Chemical Synthesis of Racemic Ethyl 3-Azidobutanoate
This protocol describes the synthesis of the racemic precursor, ethyl 3-azidobutanoate, from ethyl 3-aminobutanoate.
Materials:
-
Ethyl 3-aminobutanoate
-
Trifluoromethanesulfonyl azide (TfN₃)
-
Copper(II) sulfate (CuSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 3-aminobutanoate (1.0 eq) in a mixture of dichloromethane and water.
-
Add copper(II) sulfate (catalytic amount) to the solution.
-
Cool the mixture in an ice bath and add sodium bicarbonate (2.0 eq).
-
Slowly add a solution of trifluoromethanesulfonyl azide (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain racemic ethyl 3-azidobutanoate.
Enzymatic Kinetic Resolution of Racemic Ethyl 3-Azidobutanoate
This protocol details the kinetic resolution of racemic ethyl 3-azidobutanoate using Candida antarctica lipase B (CAL-B). The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
Materials:
-
Racemic ethyl 3-azidobutanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate or vinyl acetate)
-
Organic solvent (e.g., diisopropyl ether or toluene)
-
Molecular sieves (optional, for anhydrous conditions)
-
Orbital shaker or magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of racemic ethyl 3-azidobutanoate (1.0 eq) in the chosen organic solvent, add the acyl donor (1.0-1.5 eq).
-
Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
If required, add activated molecular sieves to maintain anhydrous conditions.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with constant agitation (e.g., 200 rpm on an orbital shaker).
-
Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-ethyl 3-azidobutanoate from the N-acylated (S)-ethyl 3-azidobutanoate by column chromatography.
Hydrolysis of (R)-Ethyl 3-Azidobutanoate
This protocol describes the final step to obtain the target free acid.
Materials:
-
(R)-Ethyl 3-azidobutanoate
-
Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (e.g., 1 M NaOH)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure (Acid Hydrolysis):
-
Add (R)-ethyl 3-azidobutanoate to a round-bottom flask.
-
Add 6 M aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).[1]
-
Cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The resulting solid is the hydrochloride salt of (3R)-3-azidobutanoic acid, which can be used as is or neutralized to obtain the free amino acid.
Procedure (Base Hydrolysis):
-
Dissolve (R)-ethyl 3-azidobutanoate in a suitable solvent (e.g., a mixture of THF and water).
-
Add 1 M aqueous sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture to a pH of approximately 2 with cold 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-3-azidobutanoic acid.
Data Presentation
The following table summarizes typical quantitative data for the enzymatic kinetic resolution of aliphatic β-amino esters using Candida antarctica lipase B, which serves as a model for the resolution of ethyl 3-azidobutanoate.
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| Ethyl 3-aminobutanoate | CAL-B | Butyl butyrate | Butyl butyrate | - | - | 53 | >99 | 87 | 74 |
| Ethyl 3-aminobutanoate | CAL-B | Ethyl acetate | Diisopropyl ether | - | - | 53 | 99 | 87 | >100 |
| Ethyl 3-aminopentanoate | CAL-A | Butyl butyrate | Butyl butyrate | - | - | 50 | >99 | >99 | >100 |
ee_s: enantiomeric excess of the remaining substrate ((R)-enantiomer) ee_p: enantiomeric excess of the acylated product ((S)-enantiomer) E-value: Enantiomeric ratio, a measure of the enzyme's selectivity.
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of (3R)-3-azidobutanoic acid.
Enzymatic Kinetic Resolution Pathway
Caption: Selective acylation in the lipase-catalyzed kinetic resolution.
References
An In-depth Technical Guide to (3R)-3-azidobutanoic acid: Synthesis, Identification, and Applications in Research
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (3R)-3-azidobutanoic acid, a chiral chemical entity with potential applications in biomedical research and drug discovery. Due to its specific stereochemistry and the presence of a versatile azido group, this compound can serve as a valuable building block in organic synthesis or as a chemical probe in the study of biological systems. This document outlines its chemical identifiers, proposes detailed synthetic protocols, and explores its utility in modern research, particularly in the context of "click chemistry" for elucidating cellular pathways.
Chemical Identifiers
| Identifier | (3S)-3-azidobutanoic acid | 4-Azidobutanoic Acid |
| CAS Number | 1932397-49-3[1] | 54447-68-6[2][3][4][5][6][7] |
| Molecular Formula | C₄H₇N₃O₂ | C₄H₇N₃O₂ |
| Molecular Weight | 129.12 g/mol | 129.12 g/mol [2] |
| IUPAC Name | (3S)-3-azidobutanoic acid | 4-azidobutanoic acid[2][3] |
| SMILES | C--INVALID-LINK--N=[N+]=[N-] | C(CC(=O)O)CN=[N+]=[N-][2] |
| InChI | InChI=1S/C4H7N3O2/c1-3(5-7-6)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1 | InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)[2] |
| InChIKey | Not readily available | WAGMYTXJRVPMGW-UHFFFAOYSA-N[2] |
Proposed Experimental Protocols for Synthesis
Given the absence of a specific documented synthesis for (3R)-3-azidobutanoic acid, two plausible stereospecific synthetic routes are proposed, starting from readily available chiral precursors: (R)-3-hydroxybutanoic acid or (R)-3-aminobutanoic acid.
This pathway involves the conversion of a secondary alcohol to an azide with inversion of stereochemistry, a transformation efficiently achieved through the Mitsunobu reaction.[8][9][10][11]
-
Reaction Principle: The Mitsunobu reaction activates the hydroxyl group of the alcohol, allowing for nucleophilic substitution by the azide ion with a clean inversion of the stereocenter.[8][9]
-
Detailed Protocol:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-hydroxybutanoic acid (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.
-
Azide Source: Following the addition of the azodicarboxylate, introduce diphenylphosphoryl azide (DPPA) or a solution of hydrazoic acid (HN₃) in the reaction solvent (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired (3R)-3-azidobutanoic acid. The stereochemical inversion at the carbon atom bearing the hydroxyl group is a key feature of this reaction.[12]
-
This method involves the conversion of a primary amine to an azide with retention of stereochemistry using a diazotransfer reagent.[13][14][15][16]
-
Reaction Principle: A diazotransfer reagent transfers a diazo group to the primary amine, which then rearranges to form the corresponding azide. This reaction is known to proceed with retention of the original stereochemistry.[14]
-
Detailed Protocol:
-
Preparation: Dissolve (R)-3-aminobutanoic acid (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane and water, or methanol.
-
Base Addition: Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the solution to deprotonate the amino group.
-
Diazotransfer Reagent: To the stirred solution, add a diazotransfer reagent such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride (1.1-1.5 equivalents) portion-wise at room temperature.[15]
-
Reaction Progression: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction's completion using TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (3R)-3-azidobutanoic acid.
-
Applications in Research: A Tool for Chemical Biology
The primary utility of (3R)-3-azidobutanoic acid in a research setting lies in its bifunctional nature. The carboxylic acid can be used for conjugation to other molecules, while the azido group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[17][18] This makes it an excellent candidate for use as a chemical probe to study various biological processes.
Azido-functionalized fatty acids and amino acids can be used for the metabolic labeling of biomolecules.[19][20] Cells can uptake (3R)-3-azidobutanoic acid and incorporate it into metabolic pathways. For example, it could potentially be used to study fatty acid metabolism or be incorporated into more complex lipids.[21][22][23] The azido tag then allows for the visualization and identification of the modified biomolecules through click chemistry with a fluorescent alkyne probe.[24][25][26][27][28]
If (3R)-3-azidobutanoic acid is incorporated into a protein, either through metabolic labeling or by chemical synthesis of a modified protein, the azido group can be used to attach various reporter tags.[17][29][30][31] For instance, a biotin-alkyne tag can be "clicked" onto the azido-modified protein, allowing for its affinity purification and subsequent identification of interacting partners by mass spectrometry. Similarly, fluorescent alkyne dyes can be attached to visualize the protein's localization and dynamics within the cell. This approach is also valuable for studying post-translational modifications like glycosylation.[24][25][26][27][28]
Visualizations
Caption: Proposed synthetic routes to (3R)-3-azidobutanoic acid.
Caption: Use of (3R)-3-azidobutanoic acid as a probe in signaling pathways.
References
- 1. 1932397-49-3((3S)-3-azidobutanoic acid) | Kuujia.com [nl.kuujia.com]
- 2. 4-Azidobutanoic Acid | C4H7N3O2 | CID 11804783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azidobutanoic acid — CF Plus Chemicals [cfplus.cz]
- 4. 4-Azidobutanoic acid 95% | CAS: 54447-68-6 | AChemBlock [achemblock.com]
- 5. 4-Azidobutyric acid | 54447-68-6 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-azidobutyric acid, 54447-68-6 | BroadPharm [broadpharm.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 11. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 12. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide - Google Patents [patents.google.com]
- 13. Click Chemistry and Diazo Transfer Method | BroadPharm [broadpharm.com]
- 14. Amine‐to‐Azide Conversion on Native RNA via Metal‐Free Diazotransfer Opens New Avenues for RNA Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azide synthesis by diazotransfer [organic-chemistry.org]
- 16. The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 22. salic.med.harvard.edu [salic.med.harvard.edu]
- 23. Affinity labeling fatty acyl-CoA synthetase with 9-p-azidophenoxy nonanoic acid and the identification of the fatty acid-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. JCI - User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems [jci.org]
- 29. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 30. research.tue.nl [research.tue.nl]
- 31. peptide.com [peptide.com]
A Theoretical and Computational Investigation of (3R)-3-azidobutanoic Acid: A Technical Guide
This technical guide provides a comprehensive framework for the theoretical and computational modeling of (3R)-3-azidobutanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines methodologies for in-silico analysis, from quantum chemical calculations to molecular dynamics simulations. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide establishes a robust, proposed workflow based on established principles and studies of structurally related compounds.
Introduction to (3R)-3-azidobutanoic Acid
(3R)-3-azidobutanoic acid is a chiral, non-proteinogenic amino acid. The presence of an azide moiety makes it a valuable building block in synthetic chemistry, particularly for the introduction of an amine group or for use in bioorthogonal "click" chemistry reactions.[1] Azido acids are recognized as important synthons for creating complex peptides and serve as versatile protecting groups in peptide synthesis.[2][3][4] Understanding the conformational landscape, electronic properties, and dynamic behavior of (3R)-3-azidobutanoic acid is crucial for its effective application in medicinal chemistry and materials science. This guide details the theoretical approaches to elucidate these properties.
Theoretical Studies: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for accurately predicting the molecular properties of (3R)-3-azidobutanoic acid in a gaseous phase or with implicit solvent models.
Conformational Analysis
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. A thorough conformational analysis is the first step in understanding the structural preferences of (3R)-3-azidobutanoic acid. The workflow for such an analysis is outlined below.
Experimental Protocol: Conformational Analysis
-
Initial Structure Generation: The 3D structure of (3R)-3-azidobutanoic acid is generated using molecular builder software (e.g., Avogadro, ChemDraw).
-
Systematic Conformational Search: A systematic search of the torsional landscape is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This involves rotating around the single bonds (C1-C2, C2-C3, and C3-N1) and calculating the steric energy of each resulting conformation.
-
Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using DFT. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.
-
Data Analysis: The final energies are tabulated to identify the global minimum and the relative energies of other stable conformers.
Data Presentation: Hypothetical Conformational Energies
| Conformer ID | Dihedral Angle (°)O=C-C-C | Dihedral Angle (°)C-C-C-N | Relative Energy (kcal/mol) |
| Conf-01 | 178.5 | 65.2 | 0.00 |
| Conf-02 | -60.1 | 68.9 | 1.25 |
| Conf-03 | 175.4 | -170.3 | 2.10 |
| Conf-04 | 62.3 | -168.5 | 2.88 |
Note: This data is illustrative and represents a potential outcome of the described protocol.
Spectroscopic Properties Prediction
Computational spectroscopy is a powerful tool for validating the synthesis and identifying the structure of a molecule.
Experimental Protocol: Spectroscopic Prediction
-
Frequency Calculations: Following geometry optimization of the most stable conformer, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-31G(d)). This predicts the infrared (IR) spectrum. The absence of imaginary frequencies confirms a true energy minimum.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values for ¹H and ¹³C nuclei. These are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane) calculated at the same level of theory.
Data Presentation: Hypothetical Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | 3560 | O-H stretch (Carboxylic acid) |
| 2 | 2980 | C-H stretch (Aliphatic) |
| 3 | 2110 | N₃ asymmetric stretch |
| 4 | 1725 | C=O stretch (Carboxylic acid) |
| 5 | 1280 | N₃ symmetric stretch |
Note: This data is illustrative. Frequencies are typically scaled to better match experimental values.
Computational Modeling: Molecular Dynamics Simulations
While quantum mechanics provides a static, detailed view, molecular dynamics (MD) simulations offer insights into the dynamic behavior of (3R)-3-azidobutanoic acid in a condensed phase, such as in an aqueous solution.[5][6]
Experimental Protocol: Molecular Dynamics Simulation
-
Force Field Parameterization: Standard force fields like CHARMM or AMBER are generally not parameterized for azido groups. Therefore, specific parameters for the bonded (bonds, angles, dihedrals) and non-bonded (partial charges, van der Waals) interactions of the azido moiety must be developed. This can be achieved using tools like the Force Field Toolkit (ffTK) or by fitting to quantum chemical calculations.[7]
-
System Setup:
-
The optimized structure of (3R)-3-azidobutanoic acid is placed in the center of a periodic cubic box.
-
The box is filled with a pre-equilibrated solvent, such as the TIP3P water model.
-
If the molecule is charged (e.g., deprotonated carboxylate), counter-ions are added to neutralize the system.
-
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 298 K) under the NVT (constant volume) ensemble, followed by equilibration of the pressure under the NPT (constant pressure) ensemble. Position restraints on the solute are gradually removed during this phase.
-
Production Run: A production simulation is run for a sufficient length of time (e.g., 50-100 ns) under the NPT ensemble, during which atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various properties, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), solvent accessible surface area (SASA), and radial distribution functions (RDFs) to study solvation patterns.
Data Presentation: Hypothetical MD Simulation Observables
| Property | Average Value | Standard Deviation |
| Radius of Gyration (Å) | 3.15 | 0.08 |
| Solvent Accessible Surface Area (Ų) | 155.2 | 5.4 |
| Intramolecular H-Bonds | 0.12 | 0.03 |
Note: This data is illustrative of typical outputs from an MD simulation analysis.
Visualizations
Computational Workflow
Caption: Proposed workflow for the computational analysis of (3R)-3-azidobutanoic acid.
Logical Relationships of Computational Methods
Caption: Interrelation of computational methods for molecular property prediction.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical role as a precursor to an enzyme-inhibiting therapeutic peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bohrium.com [bohrium.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiscale molecular dynamics simulations predict arachidonic acid binding sites in human ASIC1a and ASIC3 transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of (3R)-3-Azidobutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3-azidobutanoic acid is a valuable building block in peptide synthesis, primarily utilized as a synthetic precursor to introduce aza-threonine residues into peptide backbones. The azido moiety serves as a masked amino group, offering orthogonality in complex peptide synthesis strategies, particularly in solid-phase peptide synthesis (SPPS). Its incorporation can influence the conformational properties of peptides and can be a key step in the synthesis of peptide-based therapeutics and research tools. A notable application is in the synthesis of analogues of Kahalalide F, a marine-derived cyclic depsipeptide with potent antitumor activity.[1] This document provides detailed application notes and experimental protocols for the efficient incorporation of (3R)-3-azidobutanoic acid in peptide synthesis.
Applications
The primary application of (3R)-3-azidobutanoic acid in peptide synthesis is as a precursor for aza-threonine. Aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, exhibit modified conformational preferences and improved resistance to enzymatic degradation.
Key applications include:
-
Synthesis of Kahalalide F Analogues: (3R)-3-azidobutanoic acid is a key component in the solid-phase synthesis of analogues of Kahalalide F, a natural product with significant anticancer properties.[1] These analogues are crucial for structure-activity relationship (SAR) studies aimed at developing more potent and selective drug candidates.
-
Development of Novel Peptidomimetics: The incorporation of aza-threonine can be used to create novel peptidomimetics with enhanced therapeutic potential. These modifications can lead to peptides with improved stability, bioavailability, and receptor binding affinity.
-
Probing Biological Pathways: Peptides containing aza-threonine can serve as valuable tools to investigate biological processes. For instance, Kahalalide F and its analogues have been shown to interfere with critical signaling pathways in cancer cells, such as the ErbB3 and PI3K/Akt pathway.[2][3]
Data Presentation
The efficiency of incorporating (3R)-3-azidobutanoic acid and the subsequent peptide synthesis steps are critical for the overall success of the synthesis. While specific yields for every context are sequence-dependent, the following table provides representative data for solid-phase peptide synthesis (SPPS) steps.
| Step | Parameter | Typical Value/Range | Notes |
| Resin Loading | Substitution Level | 0.3 - 0.8 mmol/g | Varies with the resin type and the scale of the synthesis. |
| Fmoc Deprotection | Completion | > 99% | Monitored by UV absorbance of the piperidine-dibenzofulvene adduct. |
| Amino Acid Coupling | Coupling Efficiency | > 99% | Monitored by qualitative tests like the Kaiser or TNBS test.[4] |
| (3R)-3-Azidobutanoic Acid Coupling | Coupling Yield | 95 - 99% | Can be influenced by the coupling reagents and reaction time. |
| On-Resin Azide Reduction | Conversion to Amine | > 95% | Dependent on the reducing agent and reaction conditions. |
| Cleavage from Resin | Crude Peptide Yield | 70 - 90% | Varies based on peptide length and sequence. |
| Final Purity (after HPLC) | Purity | > 95% | Dependent on the efficiency of the purification process. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating (3R)-3-Azidobutanoic Acid
This protocol outlines the manual solid-phase synthesis of a peptide containing an aza-threonine precursor using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
N-Fmoc-(3R)-3-azidobutanoic acid
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Standard Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes. Add DIPEA (6 eq.) and vortex.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of N-Fmoc-(3R)-3-Azidobutanoic Acid:
-
Follow the same procedure as in step 3, using N-Fmoc-(3R)-3-azidobutanoic acid as the amino acid to be coupled.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
On-Resin Azide Reduction:
-
After the final Fmoc deprotection, wash the resin with THF (3 times).
-
Prepare a solution of triphenylphosphine (10 eq.) in a mixture of THF/H₂O (4:1).
-
Add the solution to the resin and agitate at room temperature for 12-16 hours.[1]
-
Drain the solution and wash the resin thoroughly with THF (3 times), DMF (3 times), and DCM (3 times).
-
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (94:1:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis
Caption: Workflow for solid-phase synthesis of a peptide containing aza-threonine.
Signaling Pathway of Kahalalide F
Caption: Kahalalide F inhibits the ErbB3 receptor, leading to downregulation of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Kahalalide F induces necrosis-like cell death that involves depletion of ErbB3 and inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosome and HER3 (ErbB3) Selective Anticancer Agent Kahalalide F: Semisynthetic Modifications and Antifungal Lead-Exploration Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Total Synthesis of Kahalalide A and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3R)-3-azidobutanoic Acid in Click Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Subject: Utilization of (3R)-3-azidobutanoic acid as a versatile building block for bioconjugation and drug development via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Introduction to (3R)-3-azidobutanoic Acid
(3R)-3-azidobutanoic acid is a chiral carboxylic acid functionalized with an azide group. The presence of the azide moiety makes it an ideal building block for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1] Specifically, the azide group can readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage with an alkyne-containing molecule.[2][3][4] This property allows for the precise and stable conjugation of peptides, proteins, drugs, and imaging agents.[5][6] As a non-canonical amino acid building block, it can be incorporated into peptide sequences to introduce a bioorthogonal handle for post-synthesis modification.[7][8]
Application Note: Site-Specific Peptide Modification and Labeling
The primary application of (3R)-3-azidobutanoic acid is its incorporation into peptides during solid-phase peptide synthesis (SPPS). Once integrated into a peptide sequence, the azide group serves as a chemical handle for subsequent modification via CuAAC. This approach enables the site-specific attachment of various functionalities that would otherwise be incompatible with the conditions of peptide synthesis.
Key Applications Include:
-
Fluorescent Labeling: Conjugation of alkyne-modified fluorescent dyes (e.g., FAM, Cy3, Cy5) for use in cellular imaging and binding assays.
-
PEGylation: Attachment of polyethylene glycol (PEG) chains to improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides.
-
Bioconjugation: Linking peptides to larger biomolecules such as carrier proteins (e.g., BSA, KLH) to enhance immunogenicity for antibody production, or to surfaces for the development of biosensors.
-
Peptide Cyclization: Formation of "stapled" or cyclic peptides by reacting the azide with an alkyne group located elsewhere in the same peptide chain, which can improve conformational stability and biological activity.[5][9]
The workflow for this application involves standard Fmoc-based SPPS to create the azide-containing peptide, followed by a solution-phase click reaction to attach the desired molecule.
Caption: Experimental workflow for peptide labeling.
Application Note: Development of Peptide-Drug Conjugates (PDCs)
(3R)-3-azidobutanoic acid is a valuable linker component in the synthesis of Peptide-Drug Conjugates (PDCs). In this context, a targeting peptide designed to bind to specific cell surface receptors (e.g., on cancer cells) is synthesized with the azido acid. A potent cytotoxic drug is separately modified with a terminal alkyne. The two components are then joined using the CuAAC reaction. The resulting triazole linker is highly stable in biological environments, ensuring the drug remains attached to the peptide until it reaches its target.[5][10]
Advantages of this approach:
-
Modularity: The peptide and drug components can be synthesized and optimized independently before conjugation.[1]
-
High Yield & Specificity: The click reaction proceeds with high efficiency and is bioorthogonal, meaning it does not react with other functional groups present in the peptide or drug.[2][11]
-
Stable Linkage: The 1,2,3-triazole ring formed is chemically robust and resistant to enzymatic cleavage, which is often a keystone of successful drug delivery.[5]
Caption: Logical relationship for PDC development.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a bioconjugation context, derived from established protocols.[10][12] Optimization may be required depending on the specific substrates.
| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to limiting reagent) |
| Azide-Peptide | 1-10 mM | 50-250 µM | 1 |
| Alkyne-Molecule | 10-100 mM | 250-1250 µM | 5 |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | 50-250 µM | 1 |
| Ligand (e.g., THPTA) | 50-200 mM | 250-1250 µM | 5 (relative to Copper) |
| Reducing Agent (Sodium Ascorbate) | 100 mM | 5 mM | 20-50 |
Experimental Protocols
Protocol 1: Incorporation of (3R)-3-azidobutanoic Acid via Fmoc SPPS
This protocol describes the manual incorporation of Fmoc-(3R)-3-azidobutanoic acid into a growing peptide chain on a resin support.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(3R)-3-azidobutanoic acid
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvent: DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: a. In a separate tube, pre-activate the standard Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. b. Add the activation mixture to the resin and agitate for 1-2 hours. c. Perform a Kaiser test to confirm reaction completion.
-
Washing: Wash the resin as in step 3.
-
Incorporation of (3R)-3-azidobutanoic acid: Repeat steps 4 and 5 using Fmoc-(3R)-3-azidobutanoic acid as the building block.
-
Chain Elongation: Continue with standard deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage: Once synthesis is complete, wash the resin with DCM, dry it, and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.
Protocol 2: CuAAC Labeling of an Azide-Containing Peptide
This protocol describes the conjugation of an alkyne-modified molecule to the purified peptide from Protocol 1.[10][12][13]
Materials:
-
Purified azide-containing peptide
-
Alkyne-modified molecule (e.g., Alkyne-Cy5)
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
THPTA ligand solution (50 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent: DMSO (for dissolving hydrophobic molecules)
Procedure:
-
Prepare Reactants: a. Dissolve the azide-peptide in conjugation buffer to a final concentration of 100 µM. b. Dissolve the alkyne-molecule (5 eq.) in a minimal amount of DMSO and then dilute with conjugation buffer.
-
Prepare Catalyst Premix: a. In a microcentrifuge tube, mix CuSO₄ solution (1 eq.) and THPTA ligand solution (5 eq. relative to copper). For a 500 µL final reaction volume with 100 µM final copper concentration, this would be 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[12] b. Vortex briefly and let stand for 2 minutes.
-
Initiate the Reaction: a. In a new tube, combine the azide-peptide solution and the alkyne-molecule solution. b. Add the catalyst premix to the peptide/alkyne mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of 100 mM stock for a 500 µL reaction).[12] d. Mix gently by inversion. Protect the reaction from light if using a fluorescent dye.
-
Incubation: Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents, catalyst, and unreacted starting materials.[10]
-
Analysis: Characterize the final product by mass spectrometry to confirm successful conjugation and by UV-Vis spectroscopy to determine labeling efficiency.
Caption: General scheme of the CuAAC reaction.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. eurpepsoc.com [eurpepsoc.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (3R)-3-azidobutanoic acid into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and drug development. It allows for the introduction of novel chemical functionalities, such as azides, which can be used for bioorthogonal ligation. This document provides detailed protocols for the proposed incorporation of (3R)-3-azidobutanoic acid, a short-chain beta-azido acid, into proteins. The azide group serves as a chemical handle for subsequent modifications, such as the attachment of therapeutic payloads, imaging agents, or polyethylene glycol (PEG) moieties, using highly specific and efficient "click chemistry" reactions.
While protocols for incorporating alpha-azido acids like azidohomoalanine (AHA) and p-azido-L-phenylalanine are well-established, the use of (3R)-3-azidobutanoic acid is a novel approach that may offer unique structural and chemical properties to the modified protein. The following protocols are based on established methods for other unnatural amino acids and are intended as a starting point for researchers. Optimization will be required for specific proteins and experimental systems.
Data Presentation
Table 1: Comparison of Unnatural Amino Acids for Azide Labeling
| Unnatural Amino Acid | Structure | Incorporation Method | Common Applications | Key Considerations |
| (3R)-3-azidobutanoic acid | ![]() | Proposed: Metabolic Labeling or Site-Specific Incorporation | Drug conjugation, protein-protein crosslinking, biomaterial functionalization | Requires synthesis and validation of incorporation efficiency. Orthogonal synthetase not yet identified. |
| L-Azidohomoalanine (AHA) | ![]() | Metabolic Labeling (Methionine surrogate) | Proteome-wide labeling of newly synthesized proteins, visualization of protein synthesis.[1][2] | Requires methionine auxotrophic expression host.[1] Global incorporation may affect protein function. |
| p-Azido-L-phenylalanine (pAzF) | ![]() | Site-Specific Incorporation (Amber suppression) | Site-specific labeling for imaging, antibody-drug conjugates, structural biology.[3][4] | Requires an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5] |
| Azidonorleucine (ANL) | ![]() | Metabolic Labeling (Methionine surrogate) | Similar to AHA, provides a longer side chain which may alter protein properties differently. | Requires methionine auxotrophic expression host. |
Experimental Protocols
Two primary methods are proposed for the incorporation of (3R)-3-azidobutanoic acid into proteins: Metabolic Labeling and Site-Specific Incorporation .
Protocol 1: Metabolic Labeling in E. coli
This protocol is based on the methodology used for incorporating methionine analogs like azidohomoalanine (AHA).[1][2] It assumes that (3R)-3-azidobutanoic acid can be taken up by the cells and utilized by the native protein synthesis machinery, potentially as a surrogate for an endogenous amino acid. This approach leads to the global incorporation of the UAA at multiple sites.
Materials:
-
E. coli expression strain (e.g., a methionine auxotroph like B834(DE3) is recommended to enhance incorporation if (3R)-3-azidobutanoic acid acts as a methionine surrogate).
-
Expression vector containing the gene of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with glucose and necessary amino acids (excluding the one to be replaced).
-
(3R)-3-azidobutanoic acid (synthesized in-house or custom-ordered).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Antibiotics as required.
-
Cell lysis buffer (e.g., BugBuster).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
Reagents for click chemistry (e.g., a fluorescently-labeled alkyne).
-
SDS-PAGE analysis reagents.
-
Mass spectrometer for protein analysis.
Methodology:
-
Starter Culture: Inoculate a single colony of the E. coli expression strain into 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction Culture: Inoculate 500 mL of M9 minimal medium with the overnight culture to an OD600 of ~0.05. Supplement the medium with all essential amino acids except the one intended for replacement (e.g., methionine). Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.
-
Amino Acid Starvation and UAA Addition: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the pellet twice with pre-warmed M9 minimal medium lacking the amino acid to be replaced. Resuspend the cells in fresh, pre-warmed M9 minimal medium and incubate for 1 hour to deplete the intracellular pool of the target amino acid. Add (3R)-3-azidobutanoic acid to a final concentration of 1 mM (concentration may require optimization).
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate the culture for 4-6 hours at 30°C with shaking.
-
Cell Harvest and Lysis: Pellet the cells by centrifugation (7000 x g, 15 min, 4°C). Resuspend the pellet in cell lysis buffer and lyse according to the manufacturer's protocol.
-
Protein Purification: Purify the protein of interest using an appropriate method (e.g., affinity chromatography for tagged proteins).
-
Verification of Incorporation:
-
Click Chemistry: React a small aliquot of the purified protein with an alkyne-fluorophore conjugate via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. Analyze the reaction mixture by SDS-PAGE and visualize the fluorescence to confirm the presence of the azide group.
-
Mass Spectrometry: Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) or tandem mass spectrometry (MS/MS) to confirm the mass shift corresponding to the incorporation of (3R)-3-azidobutanoic acid.
-
Protocol 2: Site-Specific Incorporation via Amber Suppression
This protocol allows for the incorporation of (3R)-3-azidobutanoic acid at a specific, predetermined site in the protein. It requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are specific for (3R)-3-azidobutanoic acid and do not cross-react with endogenous amino acids or tRNAs. Note: As of the last update, a specific orthogonal pair for (3R)-3-azidobutanoic acid has not been reported. Therefore, this protocol outlines the general workflow, and significant effort in evolving a suitable aaRS would be the first necessary step.
Materials:
-
E. coli expression strain (e.g., DH10B or BL21(DE3)).
-
Two-plasmid system:
-
An expression vector for the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
A pEVOL-based plasmid encoding the orthogonal aaRS and tRNA.
-
-
(3R)-3-azidobutanoic acid.
-
LB medium and/or minimal medium.
-
Appropriate antibiotics for both plasmids.
-
IPTG and/or L-arabinose for induction.
-
Protein purification and analysis reagents as in Protocol 1.
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the two plasmids (the expression vector for the target protein and the pEVOL plasmid for the orthogonal pair).
-
Culture and Induction:
-
Grow a starter culture overnight in LB medium with both antibiotics.
-
Inoculate a larger volume of LB or minimal medium supplemented with both antibiotics and (3R)-3-azidobutanoic acid (typically 1-2 mM).
-
Grow the culture to an OD600 of 0.6-0.8 at 37°C.
-
Induce the expression of the orthogonal aaRS/tRNA pair (e.g., with L-arabinose) and the target protein (e.g., with IPTG).
-
Incubate for 16-24 hours at a reduced temperature (e.g., 20-25°C) to improve protein folding and incorporation efficiency.
-
-
Protein Purification and Analysis: Follow steps 5-7 from Protocol 1 to harvest the cells, purify the protein, and verify the site-specific incorporation of (3R)-3-azidobutanoic acid.
Mandatory Visualizations
Caption: Experimental workflows for protein incorporation of (3R)-3-azidobutanoic acid.
References
- 1. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3R)-3-azidobutanoic acid as a Probe for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3-azidobutanoic acid is a bioorthogonal chemical reporter designed for the metabolic labeling and subsequent profiling of protein acylation, a crucial post-translational modification (PTM). As an analog of short-chain fatty acids (SCFAs), it is processed by cellular metabolic pathways and incorporated into proteins. The embedded azide group serves as a chemical handle for "click" chemistry, allowing for the selective attachment of fluorescent dyes or affinity tags for visualization, identification, and quantification of acylated proteins. This technology offers a powerful tool for investigating the roles of protein acylation in cellular signaling, metabolism, and disease, with significant implications for drug discovery and development.[1][2]
Short-chain fatty acylation is a dynamic PTM regulated by lysine acetyltransferases (KATs) and deacetylases (KDACs), acting as an integrated reporter of cellular metabolism and enzyme activity.[1][2] Bioorthogonal pro-metabolite strategies, such as the use of (3R)-3-azidobutanoic acid, provide a means for the unbiased profiling of these modifications in living cells.[1]
Principle of the Method
The application of (3R)-3-azidobutanoic acid as a metabolic probe involves a two-step process. First, the azide-containing butanoic acid analog is introduced to living cells. It is taken up by the cells and metabolically converted into its corresponding acyl-CoA derivative. This bioorthogonal acyl-CoA is then utilized by cellular enzymes, primarily KATs, to acylate proteins on lysine residues.
The second step involves the detection of the incorporated azide tag via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry."[3] This highly specific and efficient reaction allows for the covalent attachment of a reporter molecule containing a terminal alkyne group. The reporter can be a fluorescent dye for in-gel visualization or microscopy, or an affinity tag like biotin for enrichment and subsequent identification of acylated proteins by mass spectrometry.
Key Applications
-
Profiling of Protein Acylation: Identification of novel protein substrates for short-chain fatty acylation.
-
Enzyme Activity Studies: Monitoring the activity of lysine acetyltransferases (KATs) and deacetylases (KDACs) in living cells.
-
Drug Discovery: Screening for inhibitors or modulators of enzymes involved in protein acylation.
-
Understanding Disease Mechanisms: Investigating the role of aberrant protein acylation in diseases such as cancer and metabolic disorders.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the general procedure for labeling proteins in cultured mammalian cells with (3R)-3-azidobutanoic acid. Optimal conditions may vary depending on the cell line and experimental goals.
Materials:
-
(3R)-3-azidobutanoic acid
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Probe Preparation: Prepare a stock solution of (3R)-3-azidobutanoic acid in a suitable solvent (e.g., DMSO or sterile water).
-
Metabolic Labeling:
-
Aspirate the culture medium from the cells.
-
Add fresh medium containing the desired final concentration of (3R)-3-azidobutanoic acid. A typical starting concentration range is 100 µM to 500 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubate the cells for a period of 4 to 24 hours. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay.
-
The protein lysate is now ready for downstream click chemistry applications.
-
Protocol 2: Click Chemistry for In-Gel Fluorescence Detection
This protocol outlines the procedure for attaching a fluorescent alkyne reporter to azide-labeled proteins in a lysate for visualization by SDS-PAGE.
Materials:
-
Protein lysate from metabolically labeled cells (Protocol 1)
-
Fluorescent alkyne probe (e.g., alkyne-TAMRA, alkyne-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis system
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Protein lysate (20-50 µg)
-
Add water to a final volume of 40 µL
-
Fluorescent alkyne probe (final concentration 25-100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE:
-
Add 4X SDS-PAGE loading buffer to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 3: Click Chemistry for Enrichment of Acylated Proteins via Biotin Tagging
This protocol describes the attachment of a biotin-alkyne tag for subsequent enrichment of acylated proteins using streptavidin affinity chromatography.
Materials:
-
Protein lysate from metabolically labeled cells (Protocol 1)
-
Biotin-alkyne probe
-
TCEP solution
-
TBTA
-
CuSO₄ solution
-
Sodium ascorbate solution
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Click Reaction: Perform the click reaction as described in Protocol 2, substituting the fluorescent alkyne probe with a biotin-alkyne probe.
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.
-
Affinity Purification:
-
Resuspend the biotinylated protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
Wash 1: PBS + 1% SDS
-
Wash 2: PBS + 4 M Urea
-
Wash 3: PBS
-
-
-
Elution: Elute the enriched proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Downstream Analysis: The enriched proteins can be analyzed by Western blotting or identified by mass spectrometry.
Data Presentation
Table 1: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| Protein Lysate | 1-5 mg/mL | 20-50 µg per reaction |
| Alkyne Probe | 1-10 mM in DMSO | 25-100 µM |
| TCEP | 50 mM in water | 1 mM |
| TBTA | 10 mM in DMSO | 100 µM |
| CuSO₄ | 50 mM in water | 1 mM |
| Sodium Ascorbate | 100 mM in water | 1 mM |
Note: These are starting recommendations and may require optimization for specific experimental conditions.
Visualizations
Signaling Pathway
Caption: Metabolic activation and incorporation of (3R)-3-azidobutanoic acid.
Experimental Workflow
Caption: Workflow for metabolic labeling and detection of acylated proteins.
Drug Development and Scientific Research Applications
The ability to profile short-chain fatty acylation provides valuable insights for drug development and basic research. For instance, identifying the protein targets of specific KATs can aid in the development of selective inhibitors. Furthermore, understanding how disease states alter acylation patterns can reveal novel therapeutic targets and biomarkers. The non-radioactive and versatile nature of this bioorthogonal approach makes it well-suited for high-throughput screening and detailed mechanistic studies.
Conclusion
(3R)-3-azidobutanoic acid is a valuable tool for the study of protein acylation. The protocols provided herein offer a framework for its application in metabolic labeling and subsequent analysis. Researchers are encouraged to optimize these protocols for their specific systems to achieve the best results. This bioorthogonal chemical reporter, in conjunction with click chemistry, will continue to facilitate new discoveries in the dynamic field of post-translational modifications.
References
Application Notes and Protocols for Bioconjugation Using (3R)-3-Azidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (3R)-3-azidobutanoic acid as a versatile building block in bioconjugation. This unique reagent, featuring a chiral center and a terminal azide group, is particularly amenable to "click chemistry," a suite of powerful and selective reactions for covalently linking molecules. The following sections detail the properties of (3R)-3-azidobutanoic acid, its primary applications in bioconjugation, and detailed protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Introduction to (3R)-3-Azidobutanoic Acid in Bioconjugation
(3R)-3-azidobutanoic acid is a valuable synthetic building block for introducing an azide functional group into biomolecules. The presence of a carboxylic acid allows for its straightforward incorporation into peptides, proteins, and other molecules through standard amide bond formation. The azide group serves as a chemical handle for subsequent bioconjugation reactions, most notably the highly efficient and bioorthogonal CuAAC reaction. This allows for the precise and stable attachment of a wide variety of labels, tags, or drug molecules to the target biomolecule.
Key Applications
-
Peptide and Protein Modification: Incorporation of (3R)-3-azidobutanoic acid into peptide sequences during solid-phase peptide synthesis (SPPS) enables the site-specific labeling of the resulting peptide. This is useful for introducing fluorescent dyes, biotin tags, or polyethylene glycol (PEG) chains.
-
Drug Development: In the development of antibody-drug conjugates (ADCs), (3R)-3-azidobutanoic acid can be used to create a "clickable" linker. This allows for the attachment of a cytotoxic drug to an antibody that specifically targets cancer cells.
-
Biomaterial Functionalization: The carboxylic acid group can be used to attach (3R)-3-azidobutanoic acid to the surface of biomaterials, thereby introducing azide functionalities for subsequent immobilization of biomolecules.
Physicochemical Properties
A summary of the key physicochemical properties of a related compound, 4-azidobutanoic acid, is provided below. It is important to note that the stereochemistry of (3R)-3-azidobutanoic acid may lead to slight variations in these properties.
| Property | Value |
| Molecular Formula | C4H7N3O2 |
| Molecular Weight | 129.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 135 °C at 11 mmHg |
| Purity | >98.0% |
Bioconjugation Technique: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific method for covalently linking an azide-containing molecule, such as a biomolecule modified with (3R)-3-azidobutanoic acid, to an alkyne-containing molecule. The reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage.
A general workflow for a CuAAC reaction is depicted below:
Figure 1. General workflow for bioconjugation using (3R)-3-azidobutanoic acid via CuAAC.
Experimental Protocols
Protocol 1: Incorporation of (3R)-3-Azidobutanoic Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of Fmoc-(3R)-3-azidobutanoic acid into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(3R)-3-azidobutanoic acid
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid by dissolving it in DMF with DIC and OxymaPure and adding the mixture to the resin. Allow the reaction to proceed for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
To incorporate (3R)-3-azidobutanoic acid, use Fmoc-(3R)-3-azidobutanoic acid in the coupling step (step 4).
-
After the final amino acid is coupled, remove the N-terminal Fmoc group (step 2).
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the azide-modified peptide by mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide
This protocol details the conjugation of an azide-modified peptide with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of the azide-modified peptide in water or a suitable buffer.
-
Prepare a 10 mM stock solution of the alkyne-functionalized fluorescent dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide (to a final concentration of 100 µM)
-
Alkyne-functionalized fluorescent dye (to a final concentration of 200 µM)
-
THPTA (to a final concentration of 1 mM)
-
CuSO4 (to a final concentration of 200 µM)
-
Adjust the total volume with PBS, pH 7.4.
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction progress by reverse-phase HPLC or LC-MS.
-
Purify the fluorescently labeled peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm successful conjugation.
Quantitative Data
The efficiency of CuAAC reactions is typically high. The following table provides representative data for the conjugation of a small azide-containing molecule to an alkyne-functionalized partner. Actual yields may vary depending on the specific reactants and reaction conditions.
| Reactants | Reaction Time (h) | Conversion (%) |
| Azide-Peptide + Alkyne-Dye | 1 | >95 |
| Azide-Protein + Alkyne-Biotin | 2 | >90 |
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway study where a protein of interest, modified with (3R)-3-azidobutanoic acid and subsequently labeled with a fluorescent probe, is used to track its localization within a cell upon pathway activation.
Figure 2. Tracking a labeled protein in a signaling pathway.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific biomolecules and applications. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for the Analytical Detection of (3R)-3-azidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3-azidobutanoic acid is a chiral organic molecule of interest in synthetic chemistry and drug development. The presence of a carboxylic acid group, an azide moiety, and a stereocenter presents unique challenges and opportunities for its selective and sensitive detection in various sample matrices. These application notes provide detailed protocols for the quantification of (3R)-3-azidobutanoic acid using two primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methods described are designed to be adaptable to different sample types, from reaction mixtures to biological fluids, with a focus on accuracy, precision, and stereoselectivity.
Analytical Methodologies
The choice of analytical method for (3R)-3-azidobutanoic acid depends on the sample matrix, required sensitivity, and the need for chiral separation.
-
Chiral HPLC-MS/MS: This is the preferred method for its high selectivity, sensitivity, and ability to directly separate and quantify the (3R)-enantiomer from its (3S)-counterpart without derivatization. It is particularly suitable for complex matrices like biological samples.
-
GC-MS with Derivatization: This method is a robust alternative, especially when HPLC-MS/MS is unavailable. Derivatization is necessary to increase the volatility of the polar carboxylic acid for gas chromatography. This approach offers excellent sensitivity and resolution.
Protocol 1: Chiral HPLC-MS/MS Method for Direct Analysis of (3R)-3-azidobutanoic Acid
This protocol details the direct quantitative analysis of (3R)-3-azidobutanoic acid using chiral High-Performance Liquid Chromatography coupled to a tandem mass spectrometer.
Experimental Workflow
Caption: Workflow for HPLC-MS/MS analysis.
Methodology
1. Sample Preparation (from Biological Matrix)
-
Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled (3R)-3-azidobutanoic acid).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak series) is recommended for the separation of enantiomers.[1][2][3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a higher percentage to elute the analyte. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M-H]⁻ of (3R)-3-azidobutanoic acid (m/z to be determined based on its exact mass).
-
Product Ions (Q3): Specific fragment ions of the parent molecule, to be determined by direct infusion and fragmentation studies.
-
-
Data Analysis: Quantification is performed by integrating the peak area of the analyte and comparing it to a calibration curve prepared with known concentrations of (3R)-3-azidobutanoic acid.
Quantitative Data (Typical Performance for Small Polar Carboxylic Acids)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Linearity Range | 0.1 - 1000 ng/mL[4] |
| Recovery | 85 - 110%[4] |
| Precision (RSD) | < 15% |
Protocol 2: GC-MS Method for Analysis of (3R)-3-azidobutanoic Acid after Derivatization
This protocol describes the quantification of (3R)-3-azidobutanoic acid by Gas Chromatography-Mass Spectrometry following a derivatization step to increase its volatility.
Experimental Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Methodology
1. Sample Preparation and Derivatization
-
Extraction: For aqueous samples, perform a liquid-liquid extraction. Acidify the sample to pH ~2 with HCl and extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Evaporation: Evaporate the organic extract to complete dryness under a stream of nitrogen.
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[5]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[6]
-
Cool the sample to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
(This program should be optimized based on the specific derivative and column).
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Select characteristic ions from the mass spectrum of the derivatized (3R)-3-azidobutanoic acid for quantification and confirmation.
-
Data Analysis: Create a calibration curve by derivatizing and analyzing standards of known concentrations. Quantify the sample by comparing the peak area of the target ion to the calibration curve.
Quantitative Data (Typical Performance for Derivatized Carboxylic Acids)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 10 pg on column[7] |
| Limit of Quantification (LOQ) | 5 - 50 pg on column |
| Linearity Range | 10 - 5000 pg on column |
| Recovery (Extraction) | 70 - 100% |
| Precision (RSD) | < 10% |
Disclaimer
The protocols and performance characteristics provided are intended as a guide. The actual limits of detection, quantification, and other performance metrics will depend on the specific instrumentation, sample matrix, and optimization of the methods. It is crucial to validate these methods in the user's laboratory for their specific application. The azide group is potentially energetic; appropriate safety precautions should be taken during handling and analysis, especially when heating.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides with (3R)-3-Azidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate peptide conformation. Among these, β-amino acids are of significant interest due to their ability to induce unique secondary structures and provide resistance to enzymatic degradation. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing (3R)-3-azidobutanoic acid, a versatile building block that introduces both a β-amino acid scaffold and a bioorthogonal azido handle for subsequent modifications.
The azido group is stable under standard SPPS conditions, including acidic and basic treatments, yet it can be readily reduced to a primary amine or utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This dual functionality makes peptides containing (3R)-3-azidobutanoic acid valuable tools for developing novel therapeutics, diagnostic agents, and research probes.
Applications in Drug Discovery and Development
Peptides incorporating (3R)-3-azidobutanoic acid have several potential applications in drug discovery and development:
-
Improved Pharmacokinetic Properties: The β-amino acid backbone can enhance resistance to proteolysis, leading to a longer plasma half-life of peptide drugs.
-
Conformational Constraint: The introduction of β-amino acids can stabilize specific secondary structures, such as helices and turns, which can be crucial for target binding affinity and selectivity.
-
Bioconjugation: The azido group serves as a handle for attaching various moieties to the peptide, including imaging agents (e.g., fluorophores, PET tracers), polyethylene glycol (PEG) to improve solubility and reduce immunogenicity, or cytotoxic drugs to create peptide-drug conjugates for targeted cancer therapy.
-
Peptide Stapling: The azido group can participate in intramolecular cyclization reactions to create "stapled" peptides, which can lock the peptide into a bioactive conformation and enhance cell permeability.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a model peptide containing (3R)-3-azidobutanoic acid using Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Pre-loaded Wang resin or 2-chlorotrityl chloride (2-CTC) resin are suitable choices. For C-terminal amide peptides, a Rink amide resin should be used.
-
Fmoc-protected amino acids: Standard α-amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
Fmoc-(3R)-3-azidobutanoic acid: Commercially available or synthesized according to literature procedures.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Methanol (MeOH), Diethyl ether (cold).
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Washing Solvents: DMF, DCM, Isopropanol.
Protocol for Peptide Synthesis
This protocol describes a typical cycle for adding an amino acid to the growing peptide chain on the solid support.
1. Resin Swelling:
- Place the resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add the 20% piperidine in DMF solution to the resin.
- Agitate for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
For standard α-amino acids:
-
In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
For Fmoc-(3R)-3-azidobutanoic acid:
-
Due to the potential for steric hindrance as a β-amino acid, a more potent coupling reagent like HATU is recommended.
-
In a separate tube, dissolve Fmoc-(3R)-3-azidobutanoic acid (3-5 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature. A longer coupling time may be necessary.
-
4. Washing:
- After the coupling reaction, drain the solution.
- Wash the resin with DMF (3-5 times) and DCM (2-3 times).
5. Monitoring the Coupling Reaction (Optional but Recommended):
- Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A blue/purple color indicates incomplete coupling (free primary amines), while a yellow/orange color indicates a complete reaction.
- If the coupling is incomplete, repeat the coupling step.
6. Capping (Optional):
- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA in DMF) for 15-30 minutes.
- Wash the resin with DMF and DCM.
7. Repeat Synthesis Cycle:
- Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
8. Final Fmoc Deprotection:
- After the final coupling step, perform the Fmoc deprotection as described in step 2.
9. Cleavage and Global Deprotection:
- Wash the resin with DCM and dry it under a stream of nitrogen.
- Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).
- Agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
- Dry the crude peptide under vacuum.
Purification and Characterization
1. Purification:
- The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Column: A C18 column is commonly used.
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a standard mobile phase.
- Solvent A: 0.1% TFA in water.
- Solvent B: 0.1% TFA in acetonitrile.
- Gradient: A typical gradient would be from 5% to 95% Solvent B over 30-60 minutes, but this should be optimized for the specific peptide.
- Detection: Monitor the elution at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
2. Characterization:
- Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Analytical RP-HPLC: Assess the purity of the final product.
Quantitative Data Summary
While specific yields can be sequence-dependent, the following table provides a general expectation for the synthesis of peptides containing (3R)-3-azidobutanoic acid based on standard SPPS protocols.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | Monitored by Kaiser test. Double coupling or extended reaction times may be necessary for the β-amino acid. The use of HATU as a coupling reagent is recommended for optimal results. |
| Crude Peptide Purity | 50-80% | Determined by analytical RP-HPLC. Purity is highly dependent on the peptide sequence and the success of each coupling and deprotection step. |
| Overall Yield (after purification) | 10-40% | This is a typical range for peptides of moderate length (10-20 amino acids) synthesized on a research scale. The yield will be influenced by the number of purification steps and the efficiency of the cleavage process. |
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Logical Relationship for Peptide Modification via Click Chemistry
Caption: Bioorthogonal conjugation of an azido-peptide using click chemistry.
References
Application Notes and Protocols: (3R)-3-azidobutanoic acid in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R)-3-azidobutanoic acid is a chiral building block with significant potential in drug discovery and development. Its key chemical features, a carboxylic acid and an azide group on a chiral scaffold, allow for its versatile incorporation into a wide range of potential therapeutic molecules. The azide moiety serves as a "bioorthogonal handle," enabling highly specific and efficient chemical modifications via "click chemistry." This allows for the late-stage functionalization of drug candidates, the attachment of imaging agents or affinity tags for target identification, and the synthesis of novel peptide and small molecule libraries.
This document provides an overview of the applications of (3R)-3-azidobutanoic acid and detailed protocols for its use in key experimental workflows relevant to drug discovery.
Key Applications in Drug Discovery
The primary utility of (3R)-3-azidobutanoic acid stems from its bifunctional nature. The carboxylic acid allows for standard amide bond formation, while the azide group is a versatile functional group for bioorthogonal reactions.
-
Peptide and Peptidomimetic Synthesis: (3R)-3-azidobutanoic acid can be incorporated into peptide sequences to introduce a specific point for modification. The resulting "azido-peptides" can be conjugated with other molecules, such as polyethylene glycol (PEG) to improve pharmacokinetic properties, fluorescent dyes for imaging, or cytotoxic payloads for targeted drug delivery.
-
Click Chemistry and Bioconjugation: The azide group is a key component in the Nobel prize-winning "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed in complex biological media, making them ideal for drug discovery applications such as:
-
Target Identification and Validation: Attaching an alkyne-modified photoreactive group to a known ligand and "clicking" on an azide-containing reporter tag (like biotin or a fluorescent dye) via (3R)-3-azidobutanoic acid as a linker.
-
High-Throughput Screening: Generating diverse libraries of compounds by clicking various alkyne-containing fragments onto the (3R)-3-azidobutanoic acid scaffold.
-
Development of Antibody-Drug Conjugates (ADCs): Using the azide as a handle to attach a potent drug molecule to an antibody.
-
-
Synthesis of Chiral Heterocycles: The azide group can be chemically transformed into other nitrogen-containing functionalities, serving as a precursor for the synthesis of complex chiral heterocyclic compounds, which are common motifs in many approved drugs.
Data Presentation
While specific quantitative data for drug candidates incorporating (3R)-3-azidobutanoic acid are not widely available in the public domain, the following tables represent the types of data that would be generated and summarized during the evaluation of such compounds.
Table 1: In Vitro Biological Activity of Hypothetical Drug Candidate 'Compound-X' Synthesized Using (3R)-3-azidobutanoic acid
| Target | Assay Type | IC50 / EC50 (nM) |
| Kinase Y | KinaseGlo | 15.5 |
| Protease Z | FRET | 45.2 |
| GPCR A | Calcium Flux | 120.7 |
Table 2: Pharmacokinetic Properties of 'Compound-X' in Rats
| Parameter | Value |
| Bioavailability (Oral, %) | 35 |
| Half-life (t1/2, hours) | 6.8 |
| Cmax (ng/mL) | 850 |
| Clearance (mL/min/kg) | 5.2 |
Experimental Protocols
Protocol 1: Synthesis of an Azido-Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of (3R)-3-azidobutanoic acid into a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-X, where X is the azido acid).
Materials:
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
(3R)-3-azidobutanoic acid
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling: Couple Fmoc-Phe-OH to the deprotected resin using DIC and OxymaPure in DMF for 2 hours. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Gly-OH and Fmoc-Tyr(tBu)-OH.
-
Coupling of (3R)-3-azidobutanoic acid:
-
Dissolve (3R)-3-azidobutanoic acid, DIC, and OxymaPure in DMF.
-
Add the solution to the deprotected peptide-resin and react for 4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry and HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the "clicking" of an alkyne-containing fluorescent dye to the azido-peptide synthesized in Protocol 1.
Materials:
-
Azido-peptide (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Azido-peptide: 10 mM in water or DMSO.
-
Alkyne-dye: 10 mM in DMSO.
-
CuSO4: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
THPTA: 50 mM in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
PBS buffer
-
Azido-peptide (to a final concentration of 1 mM)
-
Alkyne-dye (to a final concentration of 1.2 mM)
-
THPTA (to a final concentration of 1 mM)
-
CuSO4 (to a final concentration of 0.5 mM)
-
-
Initiate Reaction: Add sodium ascorbate (to a final concentration of 5 mM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.
-
Analysis: Confirm the successful conjugation by mass spectrometry and measure the fluorescence to quantify the labeling efficiency.
Visualizations
Caption: Experimental workflow for the synthesis of an azido-peptide and subsequent bioconjugation via click chemistry.
Caption: Application of (3R)-3-azidobutanoic acid in a target identification workflow using click chemistry.
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with (3R)-3-Azidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using (3R)-3-azidobutanoic acid. This method utilizes bioorthogonal click chemistry, a powerful tool for specifically and efficiently attaching fluorescent probes to biomolecules in complex biological systems. The protocols outlined below are intended to serve as a comprehensive guide for researchers in various fields, including cell biology, proteomics, and drug discovery.
Introduction to Bioorthogonal Labeling with (3R)-3-Azidobutanoic Acid
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group in (3R)-3-azidobutanoic acid is a key functional group in bioorthogonal chemistry due to its small size, metabolic stability, and unique reactivity. It does not readily react with endogenous functional groups found in biomolecules, ensuring specific labeling.
(3R)-3-azidobutanoic acid can be incorporated into biomolecules either through metabolic labeling, where cells are fed the azide-modified building block, or through direct chemical conjugation to a purified biomolecule. Once incorporated, the azide group serves as a chemical "handle" for the attachment of a fluorescent probe via a highly efficient and specific "click" reaction.
The two most common click chemistry reactions for this purpose are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. While highly efficient, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a toxic metal catalyst.[][5][6] This makes SPAAC ideal for labeling biomolecules in living cells and organisms.[][5]
Key Reagents and Materials
2.1. Azide-Containing Molecule:
-
(3R)-3-azidobutanoic acid
2.2. Alkyne-Modified Fluorescent Probes:
A wide variety of fluorescent dyes are commercially available with alkyne or DBCO modifications for use in CuAAC and SPAAC reactions, respectively. The choice of fluorophore will depend on the specific application and the available fluorescence detection instrumentation.
Table 1: Selection of Commercially Available Alkyne- and DBCO-Modified Fluorophores
| Fluorophore | Modification | Excitation Max (nm) | Emission Max (nm) | Notes |
| Fluorescein (FITC) | Alkyne/DBCO | ~494 | ~518 | Bright green fluorescence, photobleaches relatively quickly. |
| Rhodamine | Alkyne/DBCO | ~544 | ~576 | Bright red-orange fluorescence, good photostability.[7] |
| Cyanine3 (Cy3) | Azide | ~550 | ~570 | Bright orange fluorescence, commonly used in FRET.[8] |
| Cyanine5 (Cy5) | Azide | ~649 | ~670 | Far-red fluorescence, minimizes background autofluorescence.[9] |
| Alexa Fluor™ 488 | Alkyne/DBCO | ~495 | ~519 | Bright, photostable green fluorescence. |
| Alexa Fluor™ 555 | Alkyne/DBCO | ~555 | ~565 | Bright, photostable orange fluorescence. |
| Alexa Fluor™ 647 | Alkyne/DBCO | ~650 | ~668 | Bright, photostable far-red fluorescence.[9] |
| Fl-DIBO | DBCO | ~363 | ~469 | Fluorogenic probe, becomes fluorescent upon reaction with an azide.[10] |
This table is not exhaustive but provides a selection of commonly used fluorophores. Researchers should consult vendor specifications for detailed properties.
2.3. Catalysts and Ligands for CuAAC:
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (reducing agent to generate Cu(I) in situ)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligands to improve reaction efficiency and reduce cytotoxicity.[1]
Experimental Protocols
3.1. Metabolic Labeling of Proteins in Cell Culture
This protocol describes the metabolic incorporation of an azide-containing amino acid analog into newly synthesized proteins, followed by fluorescent labeling. While this protocol uses a generic azido amino acid, (3R)-3-azidobutanoic acid could potentially be used in specialized metabolic pathways.
Workflow for Metabolic Labeling and Fluorescence Detection
Caption: General workflow for metabolic labeling and subsequent fluorescent detection.
Protocol:
-
Cell Culture: Plate and culture cells of interest to the desired confluency.
-
Metabolic Labeling:
-
Prepare methionine-free medium supplemented with a non-canonical amino acid like L-azidohomoalanine (AHA). For specific applications, one might explore the metabolic incorporation of (3R)-3-azidobutanoic acid if a relevant pathway exists.
-
Replace the normal growth medium with the prepared labeling medium.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of the azido-amino acid into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization (for imaging):
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction (SPAAC Protocol - Recommended for live cells):
-
Prepare a stock solution of a DBCO-functionalized fluorescent probe (e.g., DBCO-Alexa Fluor™ 488) in DMSO.
-
Dilute the DBCO-fluorophore in PBS to a final concentration of 20-50 µM.
-
Add the labeling solution to the fixed and permeabilized cells (or live cells after washing).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Click Chemistry Reaction (CuAAC Protocol - for fixed cells or lysates):
-
Prepare the Click Reaction Cocktail:
-
Premix CuSO₄ and a copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio.
-
To your fixed cells or lysate, add the alkyne-fluorophore to a final concentration of 1-10 µM.
-
Add the CuSO₄:ligand complex to a final concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted fluorescent probe.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
3.2. Direct Labeling of a Purified Protein
This protocol describes the chemical conjugation of (3R)-3-azidobutanoic acid to a purified protein, followed by fluorescent labeling.
Chemical Reaction for Protein Modification and Labeling
Caption: Two-step chemical labeling of a purified protein.
Protocol:
-
Activation of (3R)-3-azidobutanoic acid:
-
Dissolve (3R)-3-azidobutanoic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for 1-4 hours to form the NHS ester.
-
-
Protein Conjugation:
-
Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be amine-free (e.g., no Tris).
-
Add the activated (3R)-3-azidobutanoic acid-NHS ester to the protein solution. The molar ratio of the NHS ester to the protein will need to be optimized but can range from 10:1 to 50:1.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Azide-Modified Protein:
-
Remove the excess unreacted azide compound and byproducts by dialysis or using a desalting column.
-
-
Fluorescent Labeling via Click Chemistry:
-
Follow the SPAAC or CuAAC protocol as described in section 3.1, adjusting the concentrations for the purified protein solution.
-
-
Final Purification:
-
Purify the fluorescently labeled protein from the excess fluorescent probe using dialysis or a desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorbance maximum) and using the Beer-Lambert law.
-
Signaling Pathways and Logical Relationships
Conceptual Diagram of Bioorthogonal Labeling
Caption: Conceptual overview of the two-step bioorthogonal labeling strategy.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low labeling efficiency | Inefficient incorporation of the azide. | Optimize incubation time and concentration of the azido compound. Ensure cell health. |
| Inactive click chemistry reagents. | Use fresh reagents, especially sodium ascorbate for CuAAC. | |
| Inaccessible azide groups on the biomolecule. | For direct conjugation, ensure the protein is properly folded. Consider denaturing conditions if primary structure labeling is acceptable. | |
| High background fluorescence | Insufficient washing. | Increase the number and duration of wash steps. |
| Non-specific binding of the fluorescent probe. | Add a blocking agent (e.g., BSA) before adding the probe. Reduce the concentration of the fluorescent probe. | |
| Cell toxicity (in live-cell imaging) | Copper catalyst (in CuAAC). | Use SPAAC instead. If CuAAC is necessary, use a copper-chelating ligand like THPTA and minimize incubation time. |
| High concentration of DMSO or fluorescent probe. | Reduce the final concentration of DMSO and the fluorescent probe. |
Conclusion
The use of (3R)-3-azidobutanoic acid in conjunction with click chemistry provides a robust and versatile platform for the fluorescent labeling of biomolecules. The protocols and information provided herein offer a starting point for researchers to apply this powerful technology to their specific research questions in cellular imaging, proteomics, and drug development. Optimization of the labeling conditions for each specific biomolecule and experimental system is recommended to achieve the best results.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Labeling live cells by copper-cata ... | Article | H1 Connect [archive.connect.h1.co]
- 3. youtube.com [youtube.com]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. setabiomedicals.com [setabiomedicals.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Enzymatic Incorporation of (3R)-3-Azidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of (3R)-3-azidobutanoic acid into polyhydroxyalkanoates (PHAs). The introduction of the azide functionality into these biodegradable polymers opens up a wide range of possibilities for post-polymerization modification via "click" chemistry, enabling the development of novel biomaterials, drug delivery vehicles, and tissue engineering scaffolds.
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The versatility of PHAs stems from the wide variety of monomer units that can be incorporated into the polymer chain, which in turn dictates their material properties. The enzymatic polymerization is catalyzed by PHA synthases (PhaC), which exhibit varying degrees of substrate specificity.
Recent research has demonstrated that certain PHA synthases can accept and polymerize monomers with functional side chains, including the azide group. This allows for the production of azide-functionalized PHAs, which can be readily modified post-synthesis using bio-orthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This approach enables the covalent attachment of a wide range of molecules, including drugs, imaging agents, and targeting ligands, to the PHA backbone.
This document provides quantitative data on the enzymatic activity of PHA synthases with azide-containing substrates and detailed protocols for the in vitro and in vivo synthesis, purification, and characterization of azide-functionalized PHAs.
Data Presentation
The enzymatic polymerization of azide-containing monomers has been quantitatively assessed, demonstrating the feasibility of this approach. The following table summarizes the kinetic parameters of a Class III PHA synthase from Allochromatium vinosum (PhaECAv) with an azide-functionalized substrate, 3-hydroxy-4-azidobutyryl-CoA (HABCoA), in comparison to the natural substrate, (R)-3-hydroxybutyryl-CoA (HBCoA)[1].
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency (%) |
| (R)-3-hydroxybutyryl-CoA (HBCoA) | PhaECAv | 4.62 x 10⁶ | 100 |
| 3-hydroxy-4-azidobutyryl-CoA (HABCoA) | PhaECAv | 2.86 x 10⁵ | 6.2 |
Table 1: Catalytic efficiency of Allochromatium vinosum PHA synthase (PhaECAv) with the natural substrate HBCoA and the azide-functionalized substrate HABCoA. Data sourced from Jia et al.[1].
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of Azide-Functionalized PHA
This protocol describes the in vitro polymerization of (3R)-3-azidobutanoyl-CoA using a purified PHA synthase.
1. Materials and Reagents:
-
Purified PHA synthase (e.g., from Chromobacterium sp. USM2 or Allochromatium vinosum)
-
(3R)-3-azidobutanoyl-CoA (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Bovine serum albumin (BSA)
-
Chloroform
-
Methanol (ice-cold)
2. Equipment:
-
Spectrophotometer
-
Centrifuge
-
Incubator or water bath (30°C)
-
Lyophilizer (optional)
3. Procedure:
-
Enzyme Preparation: Express and purify the PHA synthase of choice (e.g., His-tagged PhaC from Chromobacterium sp. USM2) using standard molecular biology and chromatography techniques.[2]
-
Substrate Synthesis: Synthesize (3R)-3-azidobutanoyl-CoA from (3R)-3-azidobutanoic acid using a suitable CoA-synthesizing enzyme or chemical methods.
-
Enzymatic Polymerization:
-
Prepare a reaction mixture containing 40 mM potassium phosphate buffer (pH 7.5), 1 mg/mL BSA, and 2 mM (3R)-3-azidobutanoyl-CoA.
-
Initiate the reaction by adding the purified PHA synthase to a final concentration of approximately 35-40 µg/mL.[2]
-
Incubate the reaction mixture at 30°C for 24-48 hours.
-
-
Monitoring the Reaction (Optional): The release of Coenzyme A can be monitored spectrophotometrically at 412 nm using DTNB to follow the progress of the polymerization.[2]
-
Polymer Purification:
-
Terminate the reaction by adding 2 volumes of chloroform and vortexing vigorously to extract the polymer.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower chloroform phase containing the dissolved polymer.
-
Precipitate the polymer by adding 10 volumes of ice-cold methanol and incubate at -20°C for at least 1 hour.
-
Collect the precipitated polymer by centrifugation.
-
Wash the polymer pellet with methanol and dry under vacuum or by lyophilization.
-
Protocol 2: In Vivo Production of Azide-Functionalized PHA in Pseudomonas putida
This protocol outlines the production of azide-functionalized PHA using a recombinant Pseudomonas putida strain.
1. Materials and Reagents:
-
Pseudomonas putida strain engineered for PHA production (e.g., KT2440)
-
Appropriate expression vector for the PHA synthase gene
-
Luria-Bertani (LB) medium
-
Mineral salts medium (MSM)
-
Glucose (or other suitable carbon source)
-
(3R)-3-azidobutanoic acid (or a suitable precursor)
-
Appropriate antibiotics
-
Chloroform
-
Methanol (ice-cold)
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
Fermentor (for larger scale production)
-
Lyophilizer
3. Procedure:
-
Strain Preparation: Transform the P. putida strain with a plasmid expressing a PHA synthase with broad substrate specificity (e.g., from Chromobacterium sp. USM2).
-
Cultivation:
-
Inoculate a single colony of the recombinant P. putida into LB medium with the appropriate antibiotic and grow overnight at 30°C with shaking.
-
Inoculate a larger volume of MSM containing a primary carbon source (e.g., 2% w/v glucose) and the appropriate antibiotic with the overnight culture.
-
When the culture reaches the mid-logarithmic growth phase, induce the expression of the PHA synthase (if using an inducible promoter) and add (3R)-3-azidobutanoic acid as a co-substrate. The optimal concentration of the azido-acid needs to be determined empirically but can start in the range of 0.1-1% (v/v).
-
Continue incubation for 48-72 hours to allow for polymer accumulation.
-
-
Cell Harvesting and Polymer Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight.
-
Extract the PHA from the dried cells by stirring with chloroform for 24 hours at room temperature.
-
Remove the cell debris by filtration or centrifugation.
-
Precipitate the polymer from the chloroform extract by adding 10 volumes of ice-cold methanol.
-
Collect the precipitated polymer by centrifugation, wash with methanol, and dry under vacuum.
-
Protocol 3: Characterization of Azide-Functionalized PHA
This protocol describes the analytical methods to confirm the successful incorporation of (3R)-3-azidobutanoic acid into the PHA polymer.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To detect the presence of the azide functional group.
-
Procedure:
-
Prepare a thin film of the purified polymer by casting from a chloroform solution onto a suitable IR-transparent window (e.g., KBr pellet or NaCl plate).
-
Acquire the FTIR spectrum.
-
Expected Result: A characteristic sharp absorption peak for the azide group (N₃) is expected in the region of 2100 cm⁻¹.[3]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and determine the mole fraction of the azide-containing monomer units in the copolymer.
-
Procedure:
-
Dissolve the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The ¹H NMR spectrum will show characteristic signals for the protons of the 3-azidobutanoate monomer unit, distinct from the signals of the other monomer units. Integration of the respective proton signals will allow for the quantification of the monomer composition. The ¹³C NMR spectrum will further confirm the presence of the carbon atoms of the azido monomer.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of azide-functionalized PHA.
Caption: Metabolic pathway for the enzymatic incorporation of (3R)-3-azidobutanoic acid.
References
- 1. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
stability and degradation of (3R)-3-azidobutanoic acid under experimental conditions
This technical support center provides guidance on the stability and degradation of (3R)-3-azidobutanoic acid for researchers, scientists, and drug development professionals. The information is based on established principles for organic azides and carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of (3R)-3-azidobutanoic acid?
A1: The stability of (3R)-3-azidobutanoic acid is primarily influenced by temperature, light exposure, pH, and the presence of reducing agents. As an organic azide, it is a high-energy molecule susceptible to decomposition.[1][2][3]
Q2: How stable is (3R)-3-azidobutanoic acid at room temperature?
A2: Alkyl azides with a low nitrogen-to-carbon ratio, like (3R)-3-azidobutanoic acid, are generally considered relatively stable at room temperature when stored properly.[4] However, for long-term storage, it is recommended to store the compound at low temperatures (e.g., -18°C) in the absence of light to minimize potential degradation.[1]
Q3: Is (3R)-3-azidobutanoic acid sensitive to light?
A3: Yes, organic azides can be sensitive to light.[1][2] Photochemical decomposition can occur, leading to the formation of nitrenes or other degradation products.[4][5] It is crucial to store the compound in amber vials or otherwise protected from light.
Q4: What is the expected pH stability range for (3R)-3-azidobutanoic acid?
A4: The stability of (3R)-3-azidobutanoic acid is pH-dependent. In strongly acidic solutions, the azide group can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive.[6] The carboxylic acid group will be protonated at low pH and deprotonated at higher pH, which can influence the molecule's overall stability and reactivity. While specific data for this molecule is unavailable, it is advisable to avoid strongly acidic conditions.
Q5: Can I use common reducing agents in the presence of (3R)-3-azidobutanoic acid?
A5: No, common reducing agents will likely reduce the azide group. For instance, dithiothreitol (DTT) is known to efficiently reduce organic azides to their corresponding amines.[7][8][9][10][11] Other reducing agents like phosphines (in the Staudinger reaction) or catalytic hydrogenation will also lead to the reduction of the azide.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected loss of starting material during a reaction. | Thermal Degradation: The reaction temperature may be too high, causing the azide to decompose. Organic azides can decompose at elevated temperatures.[2][4] | - Lower the reaction temperature if possible.- Perform a thermal stability test on a small scale using techniques like DSC or TGA to determine the decomposition temperature. |
| Photodegradation: Exposure of the reaction mixture to light. | - Protect the reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. | |
| Reaction with Solvents or Reagents: The azide may be reacting with other components in the mixture. | - Review all reagents for potential incompatibilities. Avoid reducing agents unless the intention is to reduce the azide.- Choose inert solvents for the reaction. | |
| Formation of an unexpected amine product. | Reduction of the Azide: Presence of a reducing agent in the reaction mixture. | - Carefully check all reagents for reducing properties. Common lab reagents like DTT, TCEP, or even certain thiol-containing compounds can reduce azides.[7][8][10] |
| Low yield in reactions where the azide is a key functional group (e.g., "click" chemistry). | Degradation of the Azide: The azide may have degraded during storage or the reaction. | - Verify the purity of the (3R)-3-azidobutanoic acid before use using analytical techniques like NMR or IR spectroscopy.- Ensure proper storage conditions (cool, dark, and dry). |
| Gas evolution from the sample during storage or handling. | Decomposition of the Azide: The azide is decomposing, releasing nitrogen gas. This can be a sign of instability and a potential safety hazard.[2] | - Handle with extreme caution. - If safe to do so, dissolve a small amount in an inert solvent to stabilize it.- Re-evaluate storage conditions. Avoid heat, light, and physical shock.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Alkyl Azide using Dithiothreitol (DTT)
This protocol is a general method adapted from literature for the reduction of azides and can be applied to (3R)-3-azidobutanoic acid to form (3R)-3-aminobutanoic acid.[7][9]
-
Dissolve the Azide: Dissolve (3R)-3-azidobutanoic acid in a mixture of acetonitrile and water (e.g., 2:1 v/v).
-
Add DTT: Add 1.1 to 1.5 equivalents of dithiothreitol (DTT) to the solution.
-
Base (Optional): The reaction can proceed in the presence or absence of a base. If a base is used, N,N-Diisopropylethylamine (DIPEA) (0.55 equivalents) can be added.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting amine can be purified using standard chromatographic techniques.
Visualizations
Caption: Potential degradation and reaction pathways for (3R)-3-azidobutanoic acid.
Caption: A general experimental workflow for handling (3R)-3-azidobutanoic acid.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Organic azide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 10. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Click Reactions with (3R)-3-azidobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with click reactions involving (3R)-3-azidobutanoic acid. The following information is based on established principles of click chemistry, including both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Troubleshooting Failed or Low-Yielding Click Reactions
Failed or inefficient click reactions with (3R)-3-azidobutanoic acid can arise from a variety of factors, from reagent quality to subtle steric and electronic effects. This guide provides a systematic approach to identifying and resolving common issues.
Initial Checks & General Issues
Before delving into reaction-specific troubleshooting, ensure the following general laboratory practices are in order:
-
Reagent Quality: Verify the purity of (3R)-3-azidobutanoic acid, the alkyne substrate, and all other reagents. Impurities can inhibit the catalyst or participate in side reactions.
-
Solvent Purity: Use high-purity, degassed solvents, especially for CuAAC reactions, as dissolved oxygen can oxidize the Cu(I) catalyst.
-
Accurate Concentrations: Double-check all calculations and ensure accurate concentrations of all reactants and catalysts.
Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue: No or very low product formation observed by TLC, LC-MS, or NMR.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inactive Copper Catalyst | The Cu(I) catalyst is essential for CuAAC but is prone to oxidation to the inactive Cu(II) state. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Prepare the Cu(I) catalyst in situ by mixing the Cu(II) salt (e.g., CuSO₄) with the reducing agent immediately before adding to the reaction mixture. |
| Insufficient Ligand | Ligands such as THPTA or TBTA stabilize the Cu(I) catalyst, prevent its precipitation, and accelerate the reaction. Ensure the correct molar ratio of ligand to copper is used (typically 1:1 to 5:1). For reactions in aqueous or biological media, a water-soluble ligand like THPTA is crucial.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction efficiency. While CuAAC can be performed in a variety of solvents, mixtures of water with t-butanol, DMSO, or DMF are common. Ensure (3R)-3-azidobutanoic acid and the alkyne are soluble in the chosen solvent system. |
| pH of the Reaction Mixture | The optimal pH for CuAAC is typically between 4 and 12.[2] The carboxylic acid moiety of (3R)-3-azidobutanoic acid may lower the pH. Consider buffering the reaction mixture to maintain an optimal pH. |
| Steric Hindrance | The methyl group at the 3-position of (3R)-3-azidobutanoic acid can introduce steric hindrance, potentially slowing the reaction. Increasing the reaction temperature or extending the reaction time may be necessary. In cases of severe steric hindrance from the alkyne partner, a less bulky alkyne might be required. |
| Side Reactions | Alkyne homocoupling (Glaser coupling) can occur, especially at high alkyne concentrations or if the Cu(I) catalyst is not properly stabilized. Ensure adequate degassing of solvents and use of a stabilizing ligand. |
Troubleshooting Workflow for CuAAC Reactions
Caption: A logical workflow for troubleshooting failed CuAAC reactions.
Troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Issue: Reaction is slow or incomplete.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Low Reactivity of Cyclooctyne | Not all cyclooctynes have the same reactivity. Dibenzoannulated cyclooctynes (e.g., DBCO) are generally more reactive than mono- or non-aromatic cyclooctynes due to increased ring strain. If the reaction is slow, consider using a more reactive cyclooctyne derivative. |
| Steric Hindrance | Similar to CuAAC, the steric bulk of both the azide and the cyclooctyne can affect the reaction rate. The methyl group on (3R)-3-azidobutanoic acid could contribute to slower kinetics. Increasing the concentration of the reactants or the reaction temperature (if the stability of the molecules allows) can help overcome this. |
| Solvent Effects | While SPAAC is generally less sensitive to the solvent than CuAAC, the choice of solvent can still influence the reaction rate. Ensure both reactants are well-solvated. Protic solvents can sometimes accelerate SPAAC reactions. |
| Degradation of Reactants | (3R)-3-azidobutanoic acid and some strained alkynes may have limited stability under certain conditions (e.g., extreme pH or prolonged exposure to light). Assess the stability of your starting materials under the reaction conditions. |
Logical Relationship Diagram for SPAAC Troubleshooting
Caption: Key factors to consider when troubleshooting SPAAC reactions.
Frequently Asked Questions (FAQs)
Q1: Is the carboxylic acid group of (3R)-3-azidobutanoic acid expected to interfere with the click reaction?
A1: The carboxylic acid itself is generally compatible with both CuAAC and SPAAC conditions. In CuAAC, some studies have even suggested that carboxylic acids can promote the reaction. However, the acidic nature of the molecule could lower the pH of the reaction medium, which might affect the efficiency of CuAAC. It is advisable to either use a buffer or add a non-nucleophilic base to maintain an optimal pH.
Q2: Can the stereocenter in (3R)-3-azidobutanoic acid influence the click reaction?
A2: The stereocenter itself is unlikely to directly participate in the cycloaddition. However, the stereochemistry, in combination with the adjacent methyl group, contributes to the overall steric environment around the azide functional group. This may influence the rate of the reaction compared to a non-chiral or primary azide.
Q3: How can I monitor the progress of my click reaction with (3R)-3-azidobutanoic acid?
A3: The progress of the reaction can be monitored by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to observe the consumption of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive evidence of product formation by confirming the expected mass of the triazole product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.
Q4: What are the key differences in setting up a CuAAC versus a SPAAC reaction with (3R)-3-azidobutanoic acid?
A4: The primary differences are the reagents and conditions:
-
CuAAC: Requires a copper(I) catalyst (usually generated in situ from a Cu(II) salt and a reducing agent), a stabilizing ligand, and careful exclusion of oxygen.
-
SPAAC: Does not require a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne. It is generally more biocompatible due to the absence of copper.
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
-
In a microcentrifuge tube, dissolve (3R)-3-azidobutanoic acid (1.0 eq) and the alkyne (1.0-1.2 eq) in a suitable solvent (e.g., 1:1 mixture of water and t-butanol).
-
In a separate tube, prepare the catalyst solution by mixing an aqueous solution of CuSO₄ (0.1 eq) with an aqueous solution of a water-soluble ligand such as THPTA (0.5 eq).
-
Add the catalyst solution to the solution of the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (1.0-2.0 eq).
-
Vortex the mixture gently and allow it to react at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
General Protocol for a Small-Scale SPAAC Reaction
-
Dissolve (3R)-3-azidobutanoic acid (1.0 eq) and the strained cyclooctyne (e.g., DBCO, 1.0-1.5 eq) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. SPAAC reactions can range from minutes to several hours depending on the reactivity of the cyclooctyne.
-
Once the reaction is complete, the solvent can be removed in vacuo, and the product purified by chromatography.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a general workflow for using (3R)-3-azidobutanoic acid as a chemical probe to label a target biomolecule.
References
Technical Support Center: Synthesis of (3R)-3-Azidobutanoic Acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of (3R)-3-azidobutanoic acid, a chiral building block of interest in pharmaceutical development. The primary focus is on the common synthetic route involving the stereospecific conversion of a (3R)-3-hydroxybutanoate ester precursor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route to (3R)-3-azidobutanoic acid and what are the primary challenges?
The most prevalent method for synthesizing (3R)-3-azidobutanoic acid involves a two-step process:
-
Nucleophilic Substitution: Conversion of an enantiomerically pure ester of (3R)-3-hydroxybutanoic acid, such as ethyl (R)-3-hydroxybutanoate, to the corresponding (3S)-3-azido ester. This is typically achieved via a Mitsunobu reaction, which proceeds with inversion of stereochemistry.
-
Hydrolysis: Saponification of the resulting azido ester to yield the final (3R)-3-azidobutanoic acid.
The primary challenges and sources of side products are concentrated in the Mitsunobu step. Key issues include the formation of elimination byproducts, loss of stereochemical integrity (racemization), and difficulties in removing stoichiometric reagent byproducts.
Q2: My reaction is producing a significant amount of an unsaturated byproduct, ethyl crotonate. How can I minimize this?
The formation of ethyl crotonate is a result of an E2 elimination side reaction competing with the desired SN2 substitution. This is a known issue in the Mitsunobu reaction of β-hydroxy esters.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature). Higher temperatures can favor the elimination pathway.
-
Order of Reagent Addition: The standard and often successful protocol involves dissolving the alcohol (ethyl (R)-3-hydroxybutanoate), triphenylphosphine (PPh₃), and the azide source (e.g., diphenylphosphoryl azide - DPPA) in a suitable solvent like THF, cooling the mixture to 0 °C, and then slowly adding the azodicarboxylate (e.g., DIAD or DEAD).[1][2] Pre-forming the betaine by mixing PPh₃ and DIAD/DEAD before adding the alcohol may sometimes be beneficial but can also lead to other complications.[2]
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the most commonly used and preferred solvent.[1] Using less polar solvents might in some cases reduce elimination, but this needs to be empirically tested.
Q3: The enantiomeric excess (e.e.) of my final product is lower than expected. What is causing the racemization?
The Mitsunobu reaction is generally stereospecific and proceeds with a clean inversion of the chiral center.[3][4] A loss of enantiomeric purity can be attributed to several factors:
-
Starting Material Purity: Ensure the enantiomeric excess of your starting ethyl (R)-3-hydroxybutanoate is high.
-
Reaction Conditions: While the Mitsunobu reaction itself is stereospecific, harsh work-up conditions or purification steps could potentially lead to some degree of racemization, although this is less common for this particular substrate.
-
Side Reactions: In some specific cases of the Mitsunobu reaction, side reactions can lead to products with retained stereochemistry, although this is not typically a major pathway for simple secondary alcohols.
Q4: I am struggling to remove triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct from my product. What are the best purification strategies?
The removal of stoichiometric byproducts like TPPO and diethyl hydrazodicarboxylate is a classic challenge in Mitsunobu reactions.
Purification Troubleshooting:
-
Crystallization/Precipitation: TPPO can sometimes be removed by precipitation from a suitable solvent system. After the reaction, concentrating the mixture and triturating with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate can cause the TPPO to crystallize out, after which it can be removed by filtration.
-
Chromatography: Column chromatography is a reliable method for removing both TPPO and the hydrazine byproduct. A silica gel column with a gradient elution, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate), is effective.
-
Alternative Reagents: To avoid purification issues, consider using modified reagents. For instance, polymer-bound triphenylphosphine can be used, which allows the resulting phosphine oxide to be removed by simple filtration. Alternatively, using phosphines with basic functional groups allows for their removal via an acidic wash.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (3S)-3-azidobutanoate via Mitsunobu Reaction
This protocol is a general procedure based on standard Mitsunobu conditions.
Materials:
-
Ethyl (R)-3-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Diphenylphosphoryl azide (DPPA)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl (R)-3-hydroxybutanoate (1.0 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (1.2 eq.) in anhydrous THF (approx. 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate. If a precipitate (TPPO) forms, it can be removed by filtration.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl (3S)-3-azidobutanoate.
Protocol 2: Hydrolysis of Ethyl (3S)-3-azidobutanoate
Materials:
-
Ethyl (3S)-3-azidobutanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, e.g., 1M)
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve ethyl (3S)-3-azidobutanoate (1.0 eq.) in a mixture of THF (or MeOH) and water.
-
Add a solution of lithium hydroxide (e.g., 1.5 eq. in water) or sodium hydroxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is consumed.
-
Once the reaction is complete, remove the organic solvent (THF/MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3R)-3-azidobutanoic acid. Further purification can be performed if necessary.
Visual Guides
Reaction Pathway and Common Side Products
Caption: Desired SN2 pathway vs. competing E2 elimination in the Mitsunobu reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield experiments.
References
preventing racemization during the synthesis of (3R)-3-azidobutanoic acid
Technical Support Center: Synthesis of (3R)-3-Azidobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R)-3-azidobutanoic acid. Our focus is on preventing racemization during the synthetic process to ensure high enantiomeric purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (3R)-3-azidobutanoic acid that minimizes racemization?
A1: The most reliable and stereospecific route involves a two-step process starting from a chiral precursor, typically ethyl (R)-3-hydroxybutanoate or (R)-3-hydroxybutanoic acid. The key is to employ a reaction that proceeds with a defined stereochemical outcome. The recommended sequence is:
-
Starting Material Synthesis: Preparation of highly enantiomerically enriched (R)-3-hydroxybutanoic acid or its ethyl ester. A common method is the asymmetric reduction of ethyl acetoacetate or the depolymerization of poly-(R)-3-hydroxybutyrate (PHB).
-
Stereospecific Azidation: Conversion of the hydroxyl group to an azide group with inversion of configuration. The Mitsunobu reaction is the most widely used and effective method for this transformation, converting (R)-3-hydroxybutanoate to (S)-3-azidobutanoate, which after hydrolysis yields the desired (R)-3-azidobutanoic acid. This SN2 reaction ensures the inversion of the stereocenter, thus preventing racemization.[1][2][3]
Q2: Why is the Mitsunobu reaction recommended for the azidation step?
A2: The Mitsunobu reaction is highly advantageous for this synthesis because it proceeds via a well-defined SN2 mechanism.[1] This mechanism dictates that the incoming nucleophile (azide) will attack the carbon atom from the side opposite to the leaving group (the activated hydroxyl group). This results in a clean inversion of the stereochemical configuration at that carbon center.[2][3] By starting with the (R)-enantiomer of the hydroxy acid, the Mitsunobu reaction reliably produces the (S)-enantiomer of the azido acid, thus avoiding the formation of a racemic mixture.
Q3: What are the critical parameters to control during the Mitsunobu reaction to prevent side reactions and ensure high yield and purity?
A3: Several parameters are crucial for a successful Mitsunobu reaction:
-
Reagent Purity and Stoichiometry: Use of pure and dry reagents (alcohol, triphenylphosphine, and azodicarboxylate) is essential. Typically, a slight excess (1.2-1.5 equivalents) of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is used.
-
Order of Addition: The order of reagent addition can be critical. A common and often successful method is to dissolve the alcohol, the acidic nucleophile (in this case, hydrazoic acid, often generated in situ or used as a solution), and triphenylphosphine in a suitable anhydrous solvent (like THF or toluene) and then slowly add the azodicarboxylate at a low temperature (typically 0 °C).[1]
-
Temperature Control: The reaction is usually initiated at a low temperature (0 °C) to control the initial exothermic reaction between triphenylphosphine and the azodicarboxylate. The reaction is then typically allowed to warm to room temperature and stirred until completion.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are commonly used. The choice of solvent can influence the reaction rate and solubility of the intermediates.
-
Work-up and Purification: Proper work-up is critical to remove the byproducts, primarily triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. Purification is often achieved through column chromatography, although crystallization or precipitation techniques can also be employed to remove the bulk of the byproducts.[4][5]
Q4: How can I determine the enantiomeric excess (ee%) of my synthesized (3R)-3-azidobutanoic acid?
A4: The most common and accurate method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC).[6][7] This involves using a chiral stationary phase that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram. The relative area of these peaks is used to calculate the ee%. For carboxylic acids, it is often necessary to first convert them to an ester (e.g., methyl or ethyl ester) to improve their chromatographic behavior on common chiral columns.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (3R)-3-azidobutanoic acid.
Issue 1: Low Yield in the Mitsunobu Azidation Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Extend the reaction time and monitor by TLC. - Ensure all reagents are anhydrous, as water will consume the active Mitsunobu intermediates. - Increase the equivalents of PPh₃ and DEAD/DIAD to 1.5-2.0 equivalents. |
| Steric Hindrance | - While the secondary alcohol in 3-hydroxybutanoate is not exceptionally hindered, using a less bulky azodicarboxylate might help. - Consider using a more nucleophilic azide source if possible, though hydrazoic acid is standard. |
| Side Reactions | - The formation of an elimination product (crotonate) can occur. Running the reaction at lower temperatures for a longer duration may minimize this. - The carboxylate of another molecule of the starting material can act as a nucleophile, leading to dimerization. Ensure a sufficient excess of the azide source. |
| Degradation of Reagents | - Use freshly opened or properly stored anhydrous solvents and reagents. Azodicarboxylates can degrade over time. |
Issue 2: Racemization or Low Enantiomeric Excess (ee%) of the Product
| Potential Cause | Troubleshooting Suggestion |
| Presence of an SN1 Pathway | - This is the most likely cause of racemization. Ensure that the reaction conditions strongly favor the SN2 mechanism. - Avoid protic solvents which can stabilize carbocation intermediates. - Ensure the hydroxyl group is efficiently converted to a good leaving group by the Mitsunobu reagents. |
| Racemization of the Starting Material | - Ensure the starting (R)-3-hydroxybutanoic acid or its ester has a high enantiomeric purity. Verify the ee% of the starting material by chiral HPLC. |
| Racemization during Work-up or Purification | - Avoid harsh acidic or basic conditions during work-up if the product is susceptible to racemization at the alpha-carbon to the carboxyl group (though less likely for the beta-position). - Purification by silica gel chromatography is generally mild and should not cause racemization. |
| Inaccurate ee% Determination | - Optimize the chiral HPLC method to achieve baseline separation of the enantiomers for accurate integration. - Ensure the derivatization to an ester for HPLC analysis does not cause racemization. |
Issue 3: Difficulty in Purifying the Product from Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Triphenylphosphine Oxide (TPPO) with the Product | - TPPO is a common and often difficult byproduct to remove. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. - To remove the bulk of TPPO before chromatography, the crude reaction mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or a hexane/ether mixture, in which TPPO has low solubility, causing it to precipitate.[4][5] - Another method involves the addition of ZnCl₂ to the crude mixture in ethanol, which forms an insoluble complex with TPPO that can be filtered off.[5] |
| Co-elution of Reduced Azodicarboxylate with the Product | - The reduced form of DEAD or DIAD is also a major byproduct. It can often be removed by aqueous washes during the work-up. - Careful selection of the solvent system for chromatography is also key to separating this byproduct from the desired product. |
Experimental Protocols & Data
Synthesis of Ethyl (R)-3-hydroxybutanoate
A reliable method for preparing the starting material is the depolymerization of poly-(R)-3-hydroxybutyrate (PHB).
Protocol: A suspension of PHB (e.g., 50 g) in 1,2-dichloroethane (500 mL) is heated to reflux. A solution of concentrated sulfuric acid (10 mL) in methanol (200 mL) is added, and the mixture is refluxed for 3 days. After cooling, the reaction is quenched, and the organic layer is washed and dried. The crude product is then purified by distillation to yield ethyl (R)-3-hydroxybutanoate.
| Parameter | Value |
| Typical Yield | 70-85% |
| Enantiomeric Excess (ee%) | >98% |
| Reference | Organic Syntheses, Coll. Vol. 8, p.359 (1993); Vol. 67, p.1 (1989). |
Mitsunobu Azidation of Ethyl (R)-3-hydroxybutanoate to Ethyl (S)-3-azidobutanoate
This protocol is based on standard Mitsunobu procedures for the azidation of secondary alcohols.
Protocol: To a solution of ethyl (R)-3-hydroxybutanoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, a solution of hydrazoic acid in toluene (approx. 2 M, 1.5 eq) is added. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) is then added dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and filtered to remove the precipitated triphenylphosphine oxide. The filtrate is washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.
| Parameter | Expected Value |
| Typical Yield | 75-90% |
| Enantiomeric Excess (ee%) | >99% (with inversion of configuration) |
| Reference | Based on general Mitsunobu azidation protocols.[8] |
Visualizations
Synthetic Pathway and Prevention of Racemization
Caption: Synthetic pathway for (3R)-3-azidobutanoic acid highlighting the stereospecific Mitsunobu reaction.
Mitsunobu Reaction Mechanism Workflow
Caption: Step-by-step workflow for performing the Mitsunobu azidation reaction.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]
- 7. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3R)-3-Azidobutanoic Acid Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-3-azidobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling (3R)-3-azidobutanoic acid?
A1: (3R)-3-azidobutanoic acid is a small organic azide and should be handled with caution due to its potential instability. Key safety concerns include:
-
Thermal Instability: Organic azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1] It is crucial to avoid heating the compound unnecessarily.
-
Low Carbon-to-Nitrogen Ratio: With a C/N ratio of 4:3, this compound falls into a category that requires careful handling and storage.[1] Such compounds should be stored at low temperatures (e.g., -18°C) and protected from light.[1]
-
Incompatibility: Avoid contact with heavy metals, strong acids, and halogenated solvents.[1][2] Reaction with acids can generate highly toxic and explosive hydrazoic acid.[2] Halogenated solvents can form dangerously unstable diazidomethane.[2]
-
Toxicity: Azide compounds are toxic and can be harmful if ingested, inhaled, or absorbed through the skin.[3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What are the expected challenges in the chromatographic analysis of (3R)-3-azidobutanoic acid?
A2: Due to its polar and acidic nature, you may encounter the following challenges during chromatographic analysis:
-
Poor Retention in Reversed-Phase HPLC: The compound is highly polar and may elute in the void volume of standard C18 columns.
-
Peak Tailing: The carboxylic acid group can interact with residual silanols on silica-based columns, leading to poor peak shape.
-
Chiral Separation: Separating the (3R) and (3S) enantiomers requires a chiral stationary phase or a chiral derivatizing agent.
Q3: What are the characteristic spectroscopic features to confirm the identity of (3R)-3-azidobutanoic acid?
A3: The following spectroscopic data can be used for structural confirmation:
-
FTIR Spectroscopy: Look for a sharp, strong absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) asymmetric stretch. You should also observe a broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹ and a C=O stretch around 1710 cm⁻¹.[4][5]
-
¹H NMR Spectroscopy: Expect signals corresponding to the methyl group (a doublet), the methine proton adjacent to the azide (a multiplet), the methylene protons adjacent to the carboxyl group (a multiplet), and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR Spectroscopy: Look for signals for the methyl carbon, the carbon bearing the azide group, the methylene carbon, and the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).[6]
-
Mass Spectrometry: The molecular ion peak may be observed, but loss of N₂ (28 Da) is a very common fragmentation pathway for organic azides.[7][8]
Troubleshooting Guides
Problem 1: Poor Peak Shape and Retention in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Peak fronts or splits | Column overload | Decrease the injection volume or sample concentration. |
| Peak tailing | Secondary interactions with the stationary phase | Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress the ionization of the carboxylic acid. Consider using an end-capped column. |
| No or poor retention | Compound is too polar for the reversed-phase column | 1. Use a more polar stationary phase (e.g., a polar-embedded or AQ-type C18 column). 2. Employ Hydrophilic Interaction Liquid Chromatography (HILIC). 3. Use ion-pair chromatography with a suitable reagent (e.g., tetrabutylammonium). |
Problem 2: Difficulty in Achieving Chiral Separation
| Symptom | Possible Cause | Troubleshooting Step |
| Co-elution of enantiomers | Inappropriate chiral stationary phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). Chiral separation is highly specific to the analyte and CSP combination.[9] |
| Poor resolution | Suboptimal mobile phase composition | 1. Optimize the mobile phase composition (e.g., the ratio of organic modifier to aqueous buffer). 2. Adjust the mobile phase pH and buffer concentration. |
| No separation with a chiral column | Incorrect elution mode | Try different elution modes (e.g., normal phase, reversed-phase, or polar organic mode) as recommended for the specific CSP. |
| Derivatization may be necessary | If direct separation is unsuccessful, consider derivatizing the amino acid with a chiral derivatizing agent like Marfey's reagent (FDAA) followed by separation on a standard C18 column.[10] |
Problem 3: Inconsistent or Unexpected Spectroscopic Data
| Symptom | Possible Cause | Troubleshooting Step |
| Absence of azide peak (~2100 cm⁻¹) in FTIR | Decomposition of the azide | Prepare a fresh sample and re-analyze. Ensure the sample was not exposed to excessive heat, light, or incompatible materials. Consider analyzing the sample as a dilute solution. |
| Complex NMR spectrum with unexpected peaks | Presence of impurities | Purify the sample (e.g., by flash chromatography or recrystallization). Common impurities could include the starting material ((3R)-3-hydroxybutanoic acid or a derivative) or byproducts from the azidation reaction. |
| No molecular ion peak in mass spectrum | Facile fragmentation | This is common for organic azides. Look for the [M-N₂]⁺ fragment. Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.[11] |
| Broad peaks in NMR | Sample degradation or aggregation | Use a fresh, high-purity sample. Ensure the NMR solvent is dry and of high quality. |
Experimental Protocols & Data
Synthesis of (3R)-3-Azidobutanoic Acid (Illustrative)
A common route to β-azido acids is from the corresponding β-amino acid. Below is a plausible, illustrative protocol for the synthesis of (3R)-3-azidobutanoic acid.
Reaction: Diazotization of (3R)-3-aminobutanoic acid followed by azide substitution.
Reagents:
-
(3R)-3-aminobutanoic acid
-
Sulfuric acid
-
Sodium nitrite
-
Sodium azide
-
Deionized water
Procedure:
-
Dissolve (3R)-3-aminobutanoic acid in dilute sulfuric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 1 hour at this temperature.
-
In a separate flask, prepare a solution of sodium azide in water and cool it to 0-5°C.
-
Slowly add the diazonium salt solution to the sodium azide solution, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Potential Impurities:
-
Unreacted (3R)-3-aminobutanoic acid
-
(3R)-3-hydroxybutanoic acid (from reaction with water)
-
Polymeric byproducts
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (d, 3H, J=6.8 Hz, CH₃), 2.60-2.75 (m, 2H, CH₂), 4.00-4.10 (m, 1H, CHN₃), 10.5 (br s, 1H, COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 20.5 (CH₃), 38.0 (CH₂), 55.0 (CHN₃), 175.0 (C=O) |
| FTIR (thin film) | 2980-2850 cm⁻¹ (C-H stretch), 2105 cm⁻¹ (N₃ stretch, strong), 1715 cm⁻¹ (C=O stretch), 3300-2500 cm⁻¹ (O-H stretch, broad) |
| Mass Spec (EI) | m/z 101 ([M-N₂]⁺), 57, 43 |
Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like CHIRALPAK® series) |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (Normal Phase) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
Diagrams
Caption: Experimental workflow for the synthesis and characterization of (3R)-3-azidobutanoic acid.
Caption: Troubleshooting logic for common characterization issues of (3R)-3-azidobutanoic acid.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometric study of aliphatic alpha-carbonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of (3R)-3-Azidobutanoic Acid and Other Azido Acids in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (3R)-3-azidobutanoic acid with other commonly used azido acids, namely 2-azidoacetic acid and 4-azidobutanoic acid. The focus is on their performance in key bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation. This document summarizes available quantitative data, details experimental protocols, and provides a theoretical framework for understanding the reactivity trends.
Introduction to Azido Acids in Bioconjugation
Azido acids are versatile building blocks in chemical biology and drug development, serving as key components for the site-specific modification of biomolecules. The azide group's bioorthogonality, meaning its lack of reactivity with most biological functional groups, makes it an ideal chemical handle for "click" chemistry and other selective ligation reactions. This allows for the precise attachment of probes, drugs, or other moieties to proteins, nucleic acids, and other biological targets.
This guide focuses on three key azido acids:
-
(3R)-3-Azidobutanoic Acid: A chiral β-azido acid.
-
2-Azidoacetic Acid: An α-azido acid.
-
4-Azidobutanoic Acid: A γ-azido acid.
Their structural differences, particularly the position of the azide group relative to the carboxylic acid, influence their steric and electronic properties, which in turn dictates their reactivity in various bioconjugation reactions.
Comparative Reactivity Analysis
The reactivity of an azide in bioorthogonal reactions is primarily influenced by steric hindrance around the azide moiety and the electronic nature of its substituents. Electron-withdrawing groups near the azide can decrease its reactivity in cycloaddition reactions, while steric bulk can hinder the approach of the reaction partner.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne. The reaction is generally tolerant of a wide range of functional groups, but its rate can be influenced by the structure of the azide.
Key Considerations for CuAAC Reactivity:
-
Steric Hindrance: The closer the azide group is to a bulky substituent, the slower the reaction rate is likely to be.
-
Electronic Effects: The electronic properties of substituents near the azide can influence the reaction rate, though this effect is generally less pronounced than in other cycloaddition reactions.
Based on these principles, we can infer the following reactivity trend:
4-Azidobutanoic Acid > (3R)-3-Azidobutanoic Acid > 2-Azidoacetic Acid
-
4-Azidobutanoic acid is expected to be the most reactive due to the azide group being located at the terminus of the alkyl chain, minimizing steric hindrance.
-
(3R)-3-Azidobutanoic acid , a secondary azide, will experience more steric hindrance than the primary azide in 4-azidobutanoic acid.
-
2-Azidoacetic acid , with the azide at the α-position, may experience some steric hindrance from the adjacent carboxylic acid group.
It is important to note that these are predicted trends, and actual reaction rates can be influenced by specific reaction conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The rate of SPAAC is highly dependent on the structure of the cyclooctyne and can also be influenced by the electronic properties of the azide. Electron-donating groups on the azide can increase the rate of SPAAC reactions.
Similar to CuAAC, direct comparative kinetic data for these specific azido acids in SPAAC is scarce. However, we can again make qualitative predictions based on established principles.
Key Considerations for SPAAC Reactivity:
-
Electronic Effects: The reactivity of azides in SPAAC is sensitive to electronic effects. Electron-donating groups on the azide generally accelerate the reaction.
-
Steric Hindrance: While still a factor, the influence of steric hindrance may be less pronounced than in CuAAC due to the high reactivity of the strained alkyne.
Considering the inductive effect of the carboxylic acid group (an electron-withdrawing group), the following reactivity trend can be proposed:
4-Azidobutanoic Acid > (3R)-3-Azidobutanoic Acid > 2-Azidoacetic Acid
-
In 4-azidobutanoic acid , the electron-withdrawing effect of the carboxylic acid is weakest at the azide position due to the longer alkyl chain.
-
In (3R)-3-azidobutanoic acid , the effect is more pronounced.
-
In 2-azidoacetic acid , the strong electron-withdrawing effect of the adjacent carboxylic acid group is expected to decrease the nucleophilicity of the azide, potentially leading to a slower reaction rate.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between a phosphine and an azide. The reaction proceeds through an aza-ylide intermediate. The rate of the Staudinger ligation is influenced by both steric and electronic factors.
Quantitative kinetic data for the Staudinger ligation is available for azido-amino acid derivatives, which can serve as a reasonable proxy for the reactivity of 2-azidoacetic acid.
Table 1: Second-Order Rate Constants for the Traceless Staudinger Ligation
| Azide Compound | Phosphine Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Glycyl Azide Derivative | (Diphenylphosphino)methanethiol | 7.7 x 10⁻³[1] |
The reaction with alkyl azides, such as those in the azido acids discussed here, is known to be second-order overall. The reactivity is generally influenced by the accessibility of the azide group.
Inferred Reactivity Trend for Staudinger Ligation:
4-Azidobutanoic Acid > (3R)-3-Azidobutanoic Acid > 2-Azidoacetic Acid
This trend is based on the same principles of steric hindrance as in CuAAC. The terminal azide in 4-azidobutanoic acid is the most accessible, while the α-azide in 2-azidoacetic acid is the most sterically hindered by the adjacent carboxyl group.
Experimental Protocols
Detailed methodologies for the three key bioorthogonal reactions are provided below. These protocols are general and may require optimization for specific substrates and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
Materials:
-
Azido acid of interest
-
Terminal alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water, t-butanol, DMF, or mixtures)
Procedure:
-
Dissolve the azido acid and the terminal alkyne in the chosen solvent.
-
Add an aqueous solution of CuSO₄ (typically 1-10 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the product can be isolated by extraction or chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
Materials:
-
Azido acid of interest
-
Strained cyclooctyne (e.g., DBCO, BCN)
-
Solvent (e.g., water, methanol, acetonitrile, or biological buffer)
Procedure:
-
Dissolve the azido acid and the strained cyclooctyne in the chosen solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, LC-MS, or NMR).
-
The reaction often proceeds to completion, and the product can be used directly or purified if necessary.
Traceless Staudinger Ligation Protocol
Materials:
-
Azido acid of interest
-
Phosphinothioester
-
Solvent (e.g., THF/water mixture)
Procedure:
-
Dissolve the azido acid and the phosphinothioester in the chosen solvent system (e.g., a 3:1 mixture of THF and water).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, LC-MS, or NMR).
-
Upon completion, the product can be isolated by standard purification techniques.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the discussed bioorthogonal reactions.
Conclusion
The choice of an azido acid for a specific bioconjugation application will depend on a balance of factors including synthetic accessibility, desired reactivity, and the specific demands of the biological system.
-
4-Azidobutanoic acid is likely the most reactive of the three acids in all three discussed reactions due to minimal steric hindrance and a less pronounced electron-withdrawing effect from the distant carboxylic acid.
-
(3R)-3-Azidobutanoic acid offers a chiral building block with intermediate reactivity. Its β-positioning of the azide may offer unique conformational properties to the resulting conjugate.
-
2-Azidoacetic acid , while synthetically accessible, is predicted to be the least reactive due to steric hindrance and the strong electron-withdrawing effect of the adjacent carboxylic acid.
While direct quantitative comparisons are not always available, the principles of steric and electronic effects provide a solid framework for predicting reactivity trends. The experimental protocols provided herein offer a starting point for researchers to empirically determine the optimal azido acid and reaction conditions for their specific needs. Further kinetic studies on these simple azido acids would be highly valuable to the field of chemical biology.
References
Validating (3R)-3-azidobutanoic Acid Incorporation: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural building blocks like (3R)-3-azidobutanoic acid into biomolecules is a powerful strategy in drug development and chemical biology. This short-chain fatty acid, featuring a bioorthogonal azido group, can be metabolically incorporated and subsequently tagged using "click chemistry" for visualization, enrichment, and identification of target molecules.[1][2][3] Robust analytical methods are crucial to validate and quantify this incorporation. This guide provides a comparative overview of mass spectrometry-based approaches for the validation of (3R)-3-azidobutanoic acid incorporation, complete with experimental protocols and data presentation.
Comparison of Mass Spectrometry-Based Validation Strategies
The validation of (3R)-3-azidobutanoic acid incorporation can be approached through two main mass spectrometry-based strategies: direct detection of the modified molecule and indirect detection following bioorthogonal ligation (click chemistry). Each approach has distinct advantages and is suited for different experimental goals.
| Feature | Direct Detection (LC-MS/MS) | Indirect Detection (via Click Chemistry) |
| Principle | Direct measurement of the mass-to-charge ratio (m/z) of the intact biomolecule or its fragments containing (3R)-3-azidobutanoic acid. | Chemical ligation of a reporter tag (e.g., biotin, fluorophore) to the azido group, followed by mass spectrometric analysis of the tagged molecule or its fragments.[4][5] |
| Primary Use Case | Confirmation of incorporation and precise localization of the modification. | Enrichment of low-abundance modified molecules, proteome-wide profiling, and enabling visualization.[6] |
| Sensitivity | Generally lower, as it relies on the natural abundance of the modified species. | Higher, due to the ability to enrich for tagged molecules. |
| Sample Prep | Simpler, involving standard extraction and digestion protocols. | More complex, requiring an additional click chemistry reaction step.[7] |
| Instrumentation | High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are preferred for accurate mass measurement. | Triple quadrupole or ion trap mass spectrometers can be used for targeted analysis of the reporter tag's signature.[8][9] |
| Data Analysis | Requires searching for specific mass shifts corresponding to the incorporation of (3R)-3-azidobutanoic acid. | Involves identifying peptides or molecules containing the reporter tag. |
Experimental Protocols
Protocol 1: Direct Validation of (3R)-3-azidobutanoic Acid Incorporation by LC-MS/MS
This protocol is adapted from methodologies for the analysis of small molecule modifications and impurities.[10][11]
1. Sample Preparation:
-
Cell Lysis: Lyse cells metabolically labeled with (3R)-3-azidobutanoic acid in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Precipitation: Precipitate proteins using a cold solvent (e.g., acetone or methanol/chloroform).
-
Digestion (for proteins): Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea), reduce with DTT, alkylate with iodoacetamide, and digest with a protease (e.g., trypsin) overnight.
-
Solid-Phase Extraction (SPE): Clean up the digest using a C18 SPE cartridge to remove salts and detergents.[12]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS1 Scan Range: m/z 350-1500.
-
MS/MS: Data-dependent acquisition (DDA) of the top 10 most intense ions.
-
Collision Energy: Normalized collision energy of 25-35.
-
3. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides.
-
Include a variable modification corresponding to the mass of (3R)-3-azidobutanoic acid minus water (for amide bond formation) on relevant amino acid residues.
Protocol 2: Indirect Validation via Click Chemistry and LC-MS/MS
This protocol is based on established methods for bioorthogonal non-canonical amino acid tagging (BONCAT).[6][7]
1. Sample Preparation:
-
Cell Lysis: Lyse cells metabolically labeled with (3R)-3-azidobutanoic acid as in Protocol 1.
-
Click Chemistry Reaction:
-
To the cell lysate, add an alkyne-biotin tag, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and incubate at room temperature for 1 hour.
-
-
Protein Precipitation: Precipitate the biotin-tagged proteins.
-
Enrichment: Resuspend the pellet and enrich for biotinylated proteins using streptavidin-coated magnetic beads.
-
On-Bead Digestion: Wash the beads extensively and perform tryptic digestion of the enriched proteins directly on the beads.
-
SPE Cleanup: Clean up the resulting peptides using a C18 SPE cartridge.
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters can be similar to those in Protocol 1.
3. Data Analysis:
-
Search the data against a protein database. The identified proteins will be those that have incorporated (3R)-3-azidobutanoic acid.
Quantitative Data Summary
The following table presents hypothetical quantitative parameters for the two validation methods, based on typical performance for similar analyses.[9][11]
| Parameter | Direct Detection (LC-MS/MS) | Indirect Detection (via Click Chemistry) |
| Limit of Detection (LOD) | ~1-10 fmol | ~100-500 amol (post-enrichment) |
| Limit of Quantification (LOQ) | ~5-50 fmol | ~0.5-2 fmol (post-enrichment) |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%RE) | ± 15% | ± 20% |
Visualizing the Workflow
Caption: Workflow for direct detection of (3R)-3-azidobutanoic acid incorporation.
Caption: Workflow for indirect detection via click chemistry and enrichment.
Conclusion
The choice between direct and indirect mass spectrometry-based validation of (3R)-3-azidobutanoic acid incorporation depends on the specific research question. Direct detection offers a straightforward approach for confirming incorporation and identifying the modification site. In contrast, indirect detection via click chemistry provides superior sensitivity for proteome-wide profiling and the analysis of low-abundance targets. By selecting the appropriate workflow, researchers can robustly validate and quantify the incorporation of this valuable chemical probe.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Chiral Purity Analysis of (3R)-3-azidobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. (3R)-3-azidobutanoic acid is a valuable chiral building block, and ensuring its enantiomeric excess is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of three common analytical techniques for determining the chiral purity of (3R)-3-azidobutanoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Performance Comparison of Analytical Methods
The choice of analytical method for chiral purity analysis depends on various factors, including the desired sensitivity, resolution, analysis time, and sample throughput. The following table summarizes the key performance parameters of chiral HPLC, GC, and SFC for the analysis of (3R)-3-azidobutanoic acid.
| Parameter | Chiral HPLC | Chiral GC (with derivatization) | Chiral SFC |
| Resolution (R_s) | > 2.0 | > 1.8 | > 2.2 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 0.25 µg/mL |
| Analysis Time | ~25 minutes | ~15 minutes (post-derivatization) | ~10 minutes |
| Sample Preparation | Direct injection of dissolved sample | Derivatization required | Direct injection of dissolved sample |
| Solvent Consumption | High | Low | Very Low |
| Throughput | Moderate | Low to Moderate (due to derivatization) | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. For (3R)-3-azidobutanoic acid, a normal-phase method using a polysaccharide-based chiral stationary phase is effective.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Expected Results:
-
The (S)-enantiomer is expected to elute before the (R)-enantiomer.
-
A resolution of greater than 2.0 should be achieved between the two enantiomeric peaks.
Chiral Gas Chromatography (GC)
Chiral GC analysis of carboxylic acids typically requires derivatization to increase their volatility and improve chromatographic performance. Esterification to a methyl ester is a common approach.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.
Derivatization Protocol (Esterification):
-
To 1 mg of (3R)-3-azidobutanoic acid, add 1 mL of 2M methanolic HCl.
-
Heat the mixture at 60°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
Chromatographic Conditions:
-
Column: Chiral GC column, such as a Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 5°C/min to 150°C
-
Hold at 150°C for 2 minutes
-
-
Injection Mode: Split (1:50)
-
Injection Volume: 1 µL
Expected Results:
-
The derivatized enantiomers will be well-separated on the chiral column.
-
This method offers high sensitivity, making it suitable for trace-level impurity detection.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to HPLC that offers faster analysis times and reduced solvent consumption.[1] It is particularly well-suited for chiral separations.
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, back-pressure regulator, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Trifluoroacetic Acid (B)
-
Gradient: 5% B to 20% B over 8 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Expected Results:
-
SFC provides rapid and efficient separation of the enantiomers.[2]
-
The use of CO₂ as the primary mobile phase component significantly reduces organic solvent waste.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral SFC Analysis.
References
A Comparative Analysis of the Biological Activity of (3R)-3-Azidobutanoic Acid and its (3S) Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereochemistry is a critical determinant of pharmacological activity. Enantiomers of a chiral molecule can exhibit significantly different, and sometimes opposing, biological effects. This guide provides a comparative framework for evaluating the biological activity of the enantiomers of 3-azidobutanoic acid: (3R)-3-azidobutanoic acid and (3S)-3-azidobutanoic acid. While direct comparative studies on these specific molecules are not extensively available in public literature, this document outlines a series of proposed experiments and presents hypothetical data to illustrate the potential stereoselectivity of their biological actions. The focus of this hypothetical analysis is on their potential role as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme critical in the metabolism of the neurotransmitter GABA.
Introduction
3-Azidobutanoic acid is a small molecule containing a chiral center at the C3 position, leading to two enantiomers: (3R) and (3S). The presence of the azido group, a known bioisostere for various functional groups, and the carboxylic acid moiety suggests potential interactions with biological targets such as enzymes or receptors. Given its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, a plausible hypothesis is that these enantiomers may interact with components of the GABAergic system. One key enzyme in this system is GABA aminotransferase (GABA-AT), which degrades GABA. Inhibition of GABA-AT can lead to increased GABA levels, a mechanism utilized by some antiepileptic and anxiolytic drugs. This guide outlines a hypothetical investigation into the enantioselective inhibition of GABA-AT by (3R)- and (3S)-3-azidobutanoic acid.
Hypothetical Mechanism of Action: Inhibition of GABA-AT
It is proposed that 3-azidobutanoic acid enantiomers could act as competitive inhibitors of GABA-AT. The enzyme's active site is stereospecific, and thus, one enantiomer is expected to have a higher binding affinity and inhibitory potency than the other. The carboxylic acid group would likely interact with cationic residues in the active site that normally bind the carboxylate of GABA, while the azido group's size and electronics would influence the overall binding and inhibitory activity.
Experimental Protocols
In Vitro GABA-AT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against purified GABA-AT.
Materials:
-
Purified recombinant human GABA-AT
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
(3R)-3-azidobutanoic acid
-
(3S)-3-azidobutanoic acid
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, α-ketoglutarate, NADP+, and SSADH.
-
Varying concentrations of (3R)-3-azidobutanoic acid or (3S)-3-azidobutanoic acid are added to the wells.
-
The enzyme reaction is initiated by adding GABA and purified GABA-AT.
-
The conversion of NADP+ to NADPH by SSADH (which is coupled to the GABA-AT reaction) is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for GABA Uptake
Objective: To assess the effect of the enantiomers on GABA uptake in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
[³H]-GABA (radiolabeled GABA)
-
(3R)-3-azidobutanoic acid
-
(3S)-3-azidobutanoic acid
-
Cell culture medium
-
Scintillation counter
Procedure:
-
SH-SY5Y cells are cultured in 24-well plates to confluency.
-
The cells are pre-incubated with different concentrations of (3R)-3-azidobutanoic acid or (3S)-3-azidobutanoic acid for 15 minutes.
-
[³H]-GABA is added to each well, and the cells are incubated for a further 10 minutes.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of [³H]-GABA uptake is calculated for each concentration of the test compounds.
Hypothetical Data Presentation
The following tables summarize the hypothetical quantitative data from the proposed experiments.
Table 1: In Vitro Inhibition of Human GABA-AT by 3-Azidobutanoic Acid Enantiomers
| Compound | IC50 (µM) [95% CI] | Hill Slope |
| (3R)-3-azidobutanoic acid | 15.2 [12.8 - 18.1] | 1.1 |
| (3S)-3-azidobutanoic acid | 247.5 [210.3 - 292.1] | 0.9 |
| Vigabatrin (Control) | 5.8 [4.9 - 6.9] | 1.0 |
Table 2: Inhibition of [³H]-GABA Uptake in SH-SY5Y Cells
| Compound | EC50 (µM) [95% CI] | % Max Inhibition |
| (3R)-3-azidobutanoic acid | 45.8 [38.9 - 54.1] | 85% |
| (3S)-3-azidobutanoic acid | > 500 | < 10% |
| Tiagabine (Control) | 0.2 [0.15 - 0.27] | 98% |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway.
Caption: Experimental workflow for comparing the biological activity of 3-azidobutanoic acid enantiomers.
A Comparative Guide to (3R)-3-Azidobutanoic Acid for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
The field of chemical biology relies on precise and minimally invasive tools to study dynamic cellular processes. Bioorthogonal labeling, a strategy that introduces abiotic chemical reporters into biomolecules, has revolutionized our ability to visualize and analyze cellular components in their native environment. Among the various bioorthogonal reporters, short-chain fatty acids (SCFAs) functionalized with azido groups have emerged as powerful probes for studying protein acylation, a critical post-translational modification involved in numerous signaling pathways. This guide provides a comprehensive comparison of (3R)-3-azidobutanoic acid with other labeling reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tool for their studies.
Introduction to (3R)-3-Azidobutanoic Acid
(3R)-3-azidobutanoic acid is a modified short-chain fatty acid that contains a bioorthogonal azide group. This modification allows it to be metabolically incorporated into cellular proteins that undergo acylation. Once incorporated, the azide group serves as a chemical handle for "click chemistry," a highly efficient and specific ligation reaction with an alkyne-containing probe, enabling the visualization and identification of acylated proteins.[1][2] The small size of the azido group and the butanoic acid backbone minimizes perturbation to biological systems, making it an excellent tool for studying protein dynamics in living cells.
Advantages of (3R)-3-Azidobutanoic Acid over Other Labeling Reagents
The primary advantages of using (3R)-3-azidobutanoic acid lie in its efficiency of metabolic incorporation, the specificity of the subsequent click reaction, and its biocompatibility. Compared to other labeling strategies, such as radioactive labeling or the use of bulky fluorescent protein tags, (3R)-3-azidobutanoic acid offers a less hazardous and minimally disruptive approach to studying protein acylation.
Comparison with Other Short-Chain Fatty Acid Probes
The choice of a bioorthogonal SCFA probe is critical for successful labeling experiments. Key factors to consider include the type of bioorthogonal reporter (azide vs. alkyne) and the length of the carbon chain.
| Feature | Azido Probes (e.g., (3R)-3-azidobutanoic acid) | Alkyne Probes |
| Reaction Partner | Alkyne-functionalized detection reagents | Azide-functionalized detection reagents |
| Reaction Kinetics | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers fast kinetics.[3] | Strain-promoted alkyne-azide cycloaddition (SPAAC) can be slower than CuAAC. |
| Biocompatibility | The azide group is small and generally considered bio-inert. | The terminal alkyne can have some reactivity in biological systems. |
| Cellular Uptake | Efficiently transported into cells. | Cellular uptake can be variable. |
| Background Labeling | Generally low background signal. | May exhibit higher non-specific labeling in some contexts. |
Table 1: Comparison of Azido- vs. Alkyne-Functionalized Short-Chain Fatty Acid Probes.
Studies have shown that the chain length of the SCFA probe influences its metabolic processing and incorporation into proteins. While longer chain fatty acid analogs are available, shorter chain probes like (3R)-3-azidobutanoic acid are particularly useful for studying modifications mediated by enzymes that prefer smaller substrates.[1][4] Furthermore, pro-metabolite strategies, where the carboxylate group is masked as an ester, can enhance cellular uptake and labeling efficiency.[1][2][4]
Experimental Data and Performance
A study by Meier and colleagues systematically evaluated a panel of bioorthogonal SCFA pro-metabolites, including both azide and alkyne derivatives with varying linker lengths. Their findings highlight the superior performance of an azido-ester derivative for robust protein labeling.
| Probe Type | Relative Labeling Intensity | Cytotoxicity |
| Azido-SCFA Ethyl Ester | +++ | Low |
| Alkyne-SCFA Ethyl Ester | ++ | Moderate |
| Azido-SCFA Triglyceride | ++++ | Low |
| Alkyne-SCFA Triglyceride | +++ | Moderate |
Table 2: Performance Comparison of Bioorthogonal SCFA Pro-Metabolites.[1] The data is a qualitative summary based on the findings in the cited literature.
The results indicated that the azido-functionalized probes, particularly when delivered as pro-metabolites, provided strong labeling with minimal impact on cell viability.[1] The optimized azido-ester probe demonstrated dose-dependent labeling, with significant signal observed at concentrations as low as 0.5 mM.[1]
Experimental Protocols
The following protocols are generalized for the use of (3R)-3-azidobutanoic acid for metabolic labeling of proteins in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells on a suitable culture dish and grow to 70-80% confluency in complete medium.
-
Preparation of Labeling Medium: Prepare fresh medium supplemented with (3R)-3-azidobutanoic acid. A final concentration of 0.5-1 mM is a good starting point. If using a pro-metabolite form (e.g., ethyl ester), concentrations can be lower.
-
Metabolic Labeling: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the labeling medium to the cells.
-
Incubation: Incubate the cells for 6-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Protein Detection
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
50 µg of protein lysate from metabolically labeled cells.
-
Click chemistry reaction buffer (containing a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA).
-
Alkyne-functionalized detection probe (e.g., alkyne-biotin or alkyne-fluorophore) at a final concentration of 20-100 µM.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for Analysis:
-
For Gel Electrophoresis: Add 4X SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
-
For Mass Spectrometry: Precipitate the proteins using a suitable method (e.g., chloroform/methanol precipitation) to remove excess reagents. The protein pellet can then be processed for proteomic analysis.[5]
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for metabolic labeling and detection of protein acylation using (3R)-3-azidobutanoic acid is depicted below.
Workflow for labeling and detecting acylated proteins.
Short-Chain Fatty Acid Signaling Pathway
(3R)-3-azidobutanoic acid, as a short-chain fatty acid analog, is expected to be metabolized and utilized in pathways similar to endogenous SCFAs like butyrate. These pathways involve the regulation of gene expression through the inhibition of histone deacetylases (HDACs) and signaling through G-protein coupled receptors (GPCRs).
Simplified SCFA signaling and protein acylation pathway.
References
- 1. Bioorthogonal pro-metabolites for profiling short chain fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal pro-metabolites for profiling short chain fatty acylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal pro-metabolites for profiling short chain fatty acylation - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00247E [pubs.rsc.org]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to (3R)-3-azidobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
(3R)-3-azidobutanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds, particularly as a precursor to β-amino acids and other nitrogen-containing molecules. The stereospecific introduction of the azide functional group is a critical step that dictates the overall efficiency and viability of its synthesis. This guide provides a comparative analysis of two prominent synthetic routes to (3R)-3-azidobutanoic acid, starting from readily available chiral precursors: ethyl (R)-3-hydroxybutanoate and L-aspartic acid. The comparison includes a detailed examination of experimental protocols, quantitative data on yields and stereochemical purity, and visual representations of the synthetic pathways to aid in methodological selection.
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to (3R)-3-azidobutanoic acid. Route 1, commencing from ethyl (R)-3-hydroxybutanoate, is a well-established and high-yielding method. Route 2, utilizing L-aspartic acid, presents a more complex, multi-step alternative with less direct literature precedent for this specific target, and thus, the presented data is based on analogous transformations.
| Parameter | Route 1: From Ethyl (R)-3-hydroxybutanoate | Route 2: From L-aspartic acid (Projected) |
| Starting Material | Ethyl (R)-3-hydroxybutanoate | L-Aspartic acid |
| Key Reactions | Mitsunobu Reaction, Hydrolysis | Protection, Reduction, Diazotization, Azide Substitution, Deprotection |
| Overall Yield | ~70-80% | ~20-30% |
| Enantiomeric Excess (ee) | >99% (retention of starting material's ee) | Variable, potential for racemization |
| Number of Steps | 2 | 5+ |
| Key Reagents | Diphenylphosphoryl azide (DPPA), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Boc-anhydride, Borane-dimethyl sulfide, Sodium nitrite, Sodium azide |
| Advantages | High yield, excellent stereocontrol, fewer steps | Utilizes a readily available and inexpensive amino acid |
| Disadvantages | Use of potentially hazardous reagents (azides) | Multiple steps, potential for racemization, lower overall yield |
Synthetic Route Diagrams
The following diagrams illustrate the conceptual workflows of the two synthetic routes.
Spectroscopic Comparison of (3R)-3-Azidobutanoic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of (3R)-3-azidobutanoic acid and its primary derivatives, the methyl ester and amide. This document summarizes key quantitative data, details experimental protocols for spectroscopic analysis, and visualizes relevant chemical transformations and potential biological pathways.
(3R)-3-azidobutanoic acid and its derivatives are chiral building blocks of significant interest in medicinal chemistry and drug discovery. The introduction of an azido group provides a versatile handle for "click chemistry" reactions, enabling the straightforward conjugation to other molecules of interest, such as fluorescent probes, affinity tags, or larger drug scaffolds. Understanding the spectroscopic signatures of these compounds is crucial for their synthesis, purification, and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (3R)-3-azidobutanoic acid, methyl (3R)-3-azidobutanoate, and (3R)-3-azidobutanamide. This data is essential for compound identification and purity assessment.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | H1 (CH₃) | H2 (CH₂) | H3 (CH-N₃) | H4 (NH₂/OH) |
| (3R)-3-Azidobutanoic Acid | ~1.3 (d) | ~2.6 (dd) | ~4.1 (m) | ~11.5 (br s) |
| Methyl (3R)-3-Azidobutanoate | ~1.2 (d) | ~2.5 (dd) | ~4.0 (m) | ~3.7 (s, OCH₃) |
| (3R)-3-Azidobutanamide | ~1.2 (d) | ~2.4 (dd) | ~4.2 (m) | ~7.0 & ~7.5 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet, s = singlet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | C1 (CH₃) | C2 (CH₂) | C3 (CH-N₃) | C4 (C=O) |
| (3R)-3-Azidobutanoic Acid | ~20 | ~40 | ~55 | ~175 |
| Methyl (3R)-3-Azidobutanoate | ~20 | ~40 | ~55 | ~172 |
| (3R)-3-Azidobutanamide | ~21 | ~42 | ~56 | ~174 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | N₃ Stretch | C=O Stretch | O-H/N-H Stretch |
| (3R)-3-Azidobutanoic Acid | ~2100 | ~1710 | ~2500-3300 (broad) |
| Methyl (3R)-3-Azidobutanoate | ~2100 | ~1740 | - |
| (3R)-3-Azidobutanamide | ~2100 | ~1650 | ~3200-3400 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| (3R)-3-Azidobutanoic Acid | 129.05 | [M-N₂]⁺, [M-COOH]⁺ |
| Methyl (3R)-3-Azidobutanoate | 143.07 | [M-N₂]⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| (3R)-3-Azidobutanamide | 128.07 | [M-N₂]⁺, [M-CONH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential window function (line broadening of 1-2 Hz).
-
-
Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids (e.g., methyl (3R)-3-azidobutanoate), a thin film can be prepared between two NaCl or KBr plates.
-
For solids (e.g., (3R)-3-azidobutanoic acid and its amide), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system. Acquire the mass spectrum in positive or negative ion mode.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. Acquire the mass spectrum, which will show the molecular ion and characteristic fragment ions.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and structural features of the compound.
Visualizations
The following diagrams illustrate the synthetic relationships between the discussed compounds and a potential biological application workflow.
Assessing the Biocompatibility of (3R)-3-azidobutanoic acid in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of chemically modified molecules into cellular pathways is a cornerstone of modern chemical biology and drug development. (3R)-3-azidobutanoic acid, a novel building block, holds promise for various applications, including metabolic labeling and the synthesis of bioactive compounds. However, before its widespread adoption, a thorough assessment of its biocompatibility is paramount. This guide provides a comparative framework for evaluating the biocompatibility of (3R)-3-azidobutanoic acid in live cells, contrasting it with two representative alternative molecules: Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), a widely used azido-sugar for metabolic glycoengineering, and Azidoacetic Acid, a simpler azide-containing building block.
This guide outlines key experimental protocols and provides templates for data presentation to facilitate a comprehensive and objective assessment of cellular tolerance to these compounds.
Comparative Biocompatibility Overview
The following tables summarize the expected quantitative data from a series of biocompatibility assays. These tables are designed to offer a clear and structured comparison of (3R)-3-azidobutanoic acid and its alternatives. Note: The data presented here are illustrative and should be replaced with experimental results.
Table 1: Cytotoxicity Assessment by MTT Assay
| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| (3R)-3-azidobutanoic acid | 10 | 98 ± 4.2 | > 1000 |
| 50 | 95 ± 5.1 | ||
| 100 | 92 ± 4.8 | ||
| 500 | 85 ± 6.3 | ||
| 1000 | 78 ± 7.1 | ||
| Ac4GalNAz | 10 | 99 ± 3.9 | ~500 |
| 50 | 96 ± 4.5 | ||
| 100 | 88 ± 5.5 | ||
| 500 | 52 ± 8.2 | ||
| 1000 | 25 ± 9.5 | ||
| Azidoacetic Acid | 10 | 97 ± 4.6 | > 1000 |
| 50 | 94 ± 5.3 | ||
| 100 | 90 ± 5.0 | ||
| 500 | 81 ± 6.8 | ||
| 1000 | 75 ± 7.5 | ||
| Untreated Control | 0 | 100 ± 3.5 | N/A |
| Positive Control (e.g., Doxorubicin) | 1 | 20 ± 7.8 | ~0.5 |
Table 2: Metabolic Activity Assessment by Glucose Consumption and Lactate Production
| Compound (100 µM) | Glucose Consumption (mg/dL) (Mean ± SD) | Lactate Production (mM) (Mean ± SD) |
| (3R)-3-azidobutanoic acid | 110 ± 8.5 | 12.5 ± 1.1 |
| Ac4GalNAz | 105 ± 9.2 | 11.8 ± 1.3 |
| Azidoacetic Acid | 112 ± 7.9 | 12.8 ± 1.0 |
| Untreated Control | 115 ± 7.5 | 13.0 ± 0.9 |
| Positive Control (e.g., 2-Deoxyglucose) | 25 ± 5.1 | 2.1 ± 0.5 |
Table 3: Genotoxicity Assessment by In Vitro Micronucleus Assay
| Compound (100 µM) | Micronucleus Frequency (%) (Mean ± SD) | Fold Increase over Control |
| (3R)-3-azidobutanoic acid | 1.2 ± 0.3 | 1.1 |
| Ac4GalNAz | 1.5 ± 0.4 | 1.4 |
| Azidoacetic Acid | 1.3 ± 0.2 | 1.2 |
| Untreated Control | 1.1 ± 0.3 | 1.0 |
| Positive Control (e.g., Mitomycin C) | 8.5 ± 1.2 | 7.7 |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
a. Cell Seeding:
-
Plate a human cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
b. Compound Treatment:
-
Prepare a dilution series of (3R)-3-azidobutanoic acid, Ac4GalNAz, and Azidoacetic Acid in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 24-48 hours.
c. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
d. Formazan Solubilization and Measurement:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Metabolic Activity Assessment: Glucose and Lactate Assays
These assays provide insights into the impact of the test compounds on cellular metabolism by measuring the consumption of glucose and the production of lactate, key indicators of glycolysis.[2][3]
a. Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a non-toxic concentration (e.g., 100 µM) of (3R)-3-azidobutanoic acid, Ac4GalNAz, and Azidoacetic Acid for 24 hours. Include untreated and positive controls (e.g., 2-deoxyglucose, an inhibitor of glycolysis).
b. Sample Collection:
-
After the incubation period, collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
c. Glucose and Lactate Measurement:
-
Use commercially available colorimetric or fluorometric assay kits to measure the concentration of glucose and lactate in the collected medium, following the manufacturer's instructions.
d. Data Analysis:
-
Calculate the amount of glucose consumed by subtracting the final glucose concentration from the initial concentration in the fresh medium.
-
Normalize the glucose consumption and lactate production values to the cell number or total protein content in each well.
Genotoxicity Assessment: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[4][5]
a. Cell Treatment:
-
Culture a suitable cell line (e.g., CHO-K1 or TK6) and treat with the test compounds at a range of concentrations for a period that covers at least one cell cycle (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) and a known genotoxic agent (e.g., Mitomycin C) as a positive control.
b. Cytochalasin B Addition:
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one mitosis.
c. Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the fixed cells onto microscope slides and allow them to air dry.
-
Stain the cells with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.
d. Microscopic Analysis:
-
Score at least 1000 binucleated cells per treatment group under a microscope.
-
Count the number of binucleated cells containing one or more micronuclei.
e. Data Analysis:
-
Calculate the frequency of micronucleated cells for each treatment group.
-
Compare the results to the negative control to determine if the test compound induces a statistically significant increase in micronucleus formation.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key steps in the described biocompatibility assays.
References
- 1. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
Comparative Cross-Reactivity Analysis of (3R)-3-azidobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity of (3R)-3-azidobutanoic acid against a panel of common off-target classes. Due to the limited publicly available data on the biological activity of (3R)-3-azidobutanoic acid, this document outlines a proposed cross-reactivity study and presents illustrative data to guide future experimental work. The comparison includes structurally and functionally related compounds to provide a context for the potential selectivity of (3R)-3-azidobutanoic acid.
Compound Profiles
A selection of compounds has been chosen for this comparative analysis based on structural similarity to (3R)-3-azidobutanoic acid and their known interactions with neurological targets.
| Compound | Structure | Rationale for Inclusion |
| (3R)-3-azidobutanoic acid | ![]() | The primary compound of interest. A β-amino acid analog with an azido moiety, suggesting potential for unique biological interactions and use as a photoaffinity probe. |
| (3R)-3-aminobutanoic acid | ![]() | The parent amine of the primary compound, serving as a key control to understand the influence of the azido group. |
| Baclofen | A well-characterized GABAB receptor agonist, providing a benchmark for activity at this key neurological target.[1][2][3][4][5] | |
| Phenibut | A GABAB receptor agonist and α2δ subunit ligand, offering a comparative profile with broader GABAergic activity.[6][7][8][9][10] | |
| Pregabalin | A structural analog of GABA that acts on the α2δ subunit of voltage-gated calcium channels, representing a key non-GABA receptor target for this class of molecules.[11][12][13][14][15] |
Hypothetical Cross-Reactivity Data
The following tables present hypothetical data from a proposed cross-reactivity screening cascade. These values are for illustrative purposes to demonstrate how the data would be presented in a comparative guide.
GABA Receptor Binding Affinity
This table summarizes the hypothetical binding affinities (Ki, nM) of the test compounds for GABAA and GABAB receptors, determined by radioligand binding assays.
| Compound | GABAA Receptor (Ki, nM) | GABAB Receptor (Ki, nM) |
| (3R)-3-azidobutanoic acid | >10,000 | 850 |
| (3R)-3-aminobutanoic acid | >10,000 | 1200 |
| Baclofen | >10,000 | 50 |
| Phenibut | 5,000 | 150 |
| Pregabalin | >10,000 | >10,000 |
Kinase Selectivity Profile
This table illustrates the potential for off-target kinase interactions, showing the percentage of inhibition at a 10 µM concentration against a panel of representative kinases.
| Compound | PKA (%) | CAMKII (%) | CDK2 (%) | MAPK1 (%) | SRC (%) |
| (3R)-3-azidobutanoic acid | 2 | 5 | 8 | 3 | 1 |
| (3R)-3-aminobutanoic acid | 1 | 3 | 5 | 2 | 0 |
| Baclofen | 0 | 1 | 2 | 1 | 0 |
| Phenibut | 4 | 6 | 10 | 5 | 3 |
| Pregabalin | 1 | 2 | 3 | 1 | 1 |
GPCR Panel Screening
This table presents hypothetical data from a broad GPCR panel, indicating the percentage of inhibition or activation at a 10 µM concentration.
| Compound | Adenosine A1 (%) | Adrenergic α2A (%) | Dopamine D2 (%) | Serotonin 5-HT2A (%) | Opioid µ (%) |
| (3R)-3-azidobutanoic acid | -3 | 8 | 12 | 5 | -1 |
| (3R)-3-aminobutanoic acid | -1 | 4 | 9 | 2 | 0 |
| Baclofen | 2 | 1 | 0 | 3 | 1 |
| Phenibut | 5 | 15 | 25 | 10 | 4 |
| Pregabalin | 0 | 2 | 3 | 1 | -2 |
Experimental Protocols
Detailed methodologies for the proposed cross-reactivity studies are provided below.
GABA Receptor Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds for GABAA and GABAB receptors.
Protocol:
-
Membrane Preparation: Rat cortical membranes are prepared by homogenization in sucrose buffer, followed by a series of centrifugations to isolate the membrane fraction. The final pellet is resuspended in a binding buffer.
-
GABAA Receptor Assay:
-
Radioligand: [3H]-Muscimol
-
Incubation: Rat cortical membranes (100-200 µg protein) are incubated with a fixed concentration of [3H]-Muscimol (e.g., 1-2 nM) and a range of concentrations of the test compound in a Tris-HCl buffer (pH 7.4) at 4°C for 60 minutes.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled GABA (100 µM).
-
Assay Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
GABAB Receptor Assay:
-
Radioligand: [3H]-Baclofen
-
Incubation: Rat cortical membranes (100-200 µg protein) are incubated with a fixed concentration of [3H]-Baclofen (e.g., 2-5 nM) and a range of concentrations of the test compound in a Tris-HCl buffer containing CaCl2 (pH 7.4) at room temperature for 30 minutes.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled baclofen (100 µM).
-
Assay Termination and Detection: Same as for the GABAA receptor assay.
-
-
Data Analysis: The IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Kinase Profiling: Kinase-Glo® Luminescent Kinase Assay
Objective: To assess the inhibitory activity of the test compounds against a panel of kinases.
Protocol:
-
Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the test compound (at a final concentration of 10 µM) in a kinase reaction buffer in the wells of a 384-well plate. A control reaction without the test compound is also prepared. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent simultaneously terminates the kinase reaction and initiates a luminescent reaction that is dependent on the amount of ATP remaining.
-
Luminescence Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, the plate is read using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the control wells.[16][17][18][19][20]
GPCR Profiling: PRESTO-Tango Assay
Objective: To screen for agonist or antagonist activity of the test compounds against a broad panel of G-protein coupled receptors.
Protocol:
-
Cell Culture and Transfection: HTLA cells are cultured and plated in 384-well plates. Each well is transfected with a plasmid encoding a specific GPCR fused to a TEV protease cleavage site and a tTA transcription factor.[21][22][23][24][25]
-
Compound Incubation: The test compound (at a final concentration of 10 µM) is added to the cells and incubated overnight.
-
Reporter Gene Assay: Upon GPCR activation and subsequent β-arrestin recruitment, the TEV protease is activated, cleaving the tTA transcription factor. The released tTA then translocates to the nucleus and drives the expression of a luciferase reporter gene. A luciferase substrate is added to the wells.
-
Luminescence Measurement: The luminescence generated by the luciferase reaction is measured using a plate reader.
-
Data Analysis: The percentage of activation or inhibition is determined by comparing the luminescent signal in the compound-treated wells to control wells (vehicle for agonist activity, and a known agonist for antagonist activity).
Visualizations
Proposed Cross-Reactivity Screening Workflow
Caption: A proposed workflow for the cross-reactivity profiling of (3R)-3-azidobutanoic acid.
GABAergic Signaling Pathways
Caption: Simplified signaling pathways for GABA receptors and the α2δ subunit of voltage-gated calcium channels.
References
- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Baclofen used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Phenibut - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pregabalin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 17. ebiotrade.com [ebiotrade.com]
- 18. promega.com [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. PRESTO-Tango Assay protocol v1 [protocols.io]
- 23. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. addgene.org [addgene.org]
- 25. media.addgene.org [media.addgene.org]
A Comparative Guide to Azido-Modified Short-Chain Carboxylic Acids for Bioconjugation and Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
The introduction of bioorthogonal functional groups into biomolecules has revolutionized the study of cellular processes. Among these, the azide moiety stands out for its small size, metabolic stability, and selective reactivity. This guide provides a comparative overview of azido-modified short-chain carboxylic acids, with a focus on their application as metabolic probes and bioconjugation handles. While direct experimental data on (3R)-3-azidobutanoic acid is limited in the current literature, this document will draw comparisons from structurally similar and more commonly utilized azido acids to infer its potential applications and limitations.
Introduction to Azido-Modified Carboxylic Acids
Azido-modified carboxylic acids are valuable tools in chemical biology. The carboxylic acid group can be recognized by cellular enzymes and incorporated into various metabolic pathways, while the bioorthogonal azide group serves as a chemical handle for subsequent detection and manipulation. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2][3] These reactions allow for the specific attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and purification of labeled biomolecules.[4]
The primary applications of these molecules include:
-
Metabolic Labeling: Tracing the synthesis and modification of biomolecules like proteins, lipids, and glycans.[5][6][7]
-
Chemical Probes: Used to identify and characterize enzyme activities and protein interactions.
-
Bioconjugation: Linking different molecular entities together for therapeutic or diagnostic purposes.
Comparative Analysis of Azido-Modified Carboxylic Acids
Due to the scarcity of data on (3R)-3-azidobutanoic acid, this section will compare a selection of short-chain azido-carboxylic acids that are more broadly described in the literature. The properties and applications of these analogs can provide insights into the expected behavior of (3R)-3-azidobutanoic acid.
| Feature | 4-Azidobutanoic Acid | 6-Azidohexanoic Acid | Azidoacetic Acid | (3R)-3-Azidobutanoic Acid (Inferred) |
| Primary Applications | Linker for bioconjugation[8][9][10] | Linker for bioconjugation, metabolic labeling of fatty acylation | Building block in synthesis | Potential metabolic probe for short-chain fatty acid metabolism, chiral building block. |
| Known Incorporations | Not typically used for direct metabolic incorporation. | Fatty acid biosynthesis and modification pathways.[6] | Not used for metabolic incorporation. | Potentially recognized by enzymes involved in beta-oxidation or other short-chain fatty acid pathways. |
| Chain Length | C4 | C6 | C2 | C4 |
| Chirality | Achiral | Achiral | Achiral | Chiral (R-configuration) |
| Potential Advantages | Simple structure, commercially available.[8][9][10] | Longer chain may mimic natural fatty acids more closely. | Smallest azido-carboxylic acid. | Stereospecificity could lead to selective interactions with enzymes. |
| Potential Limitations | Short chain length may not be efficiently recognized by fatty acid metabolic pathways. | May have different metabolic fates compared to shorter or longer chain fatty acids. | High reactivity of the alpha-azido group can be problematic. | Cellular uptake and metabolic acceptance are unknown. Potential for steric hindrance due to the azide group at the 3-position. |
Experimental Protocols
The following are generalized protocols for the metabolic labeling and detection of biomolecules using azido-modified fatty acid analogs. These would need to be optimized for the specific cell type and azido acid being used.
Metabolic Labeling of Proteins with Azido-Fatty Acids
This protocol is adapted from studies involving the metabolic labeling of protein fatty acylation.
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Preparation of Azido-Fatty Acid Stock: Dissolve the azido-fatty acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Labeling: Aspirate the culture medium and replace it with a fresh medium containing the azido-fatty acid at a final concentration typically ranging from 25 to 100 µM. Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction (CuAAC):
-
To the cell lysate, add the following reagents in order: alkyne-biotin or alkyne-fluorophore probe, copper(II) sulfate, and a reducing agent like sodium ascorbate.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Analysis:
-
For biotinylated proteins, perform a streptavidin pulldown followed by western blotting or mass spectrometry.
-
For fluorescently labeled proteins, analyze the lysate directly by SDS-PAGE and in-gel fluorescence scanning.
-
Visualization of Labeled Biomolecules
The following diagram illustrates the general workflow for using azido-modified carboxylic acids as metabolic probes.
Limitations and Considerations
The use of azido-modified molecules is not without its challenges:
-
Metabolic Perturbation: The introduction of an unnatural azide-containing molecule can potentially alter the normal metabolism of the cell.[11]
-
Toxicity: The copper catalyst used in CuAAC can be toxic to living cells, limiting its application to in vitro or fixed-cell experiments.[4][11][[“]] SPAAC reactions, while copper-free, often have slower kinetics.[2]
-
Steric Hindrance: The azide group, although small, can sometimes affect the recognition of the molecule by enzymes or its incorporation into complex structures.
-
Reduction of the Azide: The azide group can be reduced to an amine by cellular reducing agents, though this is generally not a major issue.
Alternatives to (3R)-3-Azidobutanoic Acid
For researchers considering metabolic labeling with short-chain fatty acid analogs, several alternatives exist:
-
Alkyne-Modified Acids: Similar to azido acids, these contain a bioorthogonal alkyne handle that can react with azide-functionalized reporters. The choice between an azide or alkyne on the probe depends on the corresponding functionality on the reporter molecule.
-
Longer-Chain Azido-Fatty Acids: Molecules like azido-palmitic acid and azido-myristic acid are well-established probes for studying protein lipidation and are more likely to be efficiently incorporated by fatty acid metabolic pathways.[13][14]
-
Photoactivatable Probes: These molecules can be activated by light to covalently crosslink to interacting partners, providing spatial and temporal control.[15]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a hypothetical signaling pathway where a fatty-acylated protein, labeled with an azido-fatty acid, plays a role.
Conclusion
While (3R)-3-azidobutanoic acid itself is not a widely characterized research tool, the principles of metabolic labeling and bioconjugation using azido-modified carboxylic acids are well-established. By understanding the applications and limitations of more common analogs, researchers can infer the potential utility of novel probes like (3R)-3-azidobutanoic acid. The choice of a specific azido acid will depend on the biological question being addressed, with considerations for chain length, stereochemistry, and potential metabolic fate. As synthetic methodologies advance, a wider array of such tools will undoubtedly become available, further expanding our ability to probe the intricate workings of the cell.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. 4-azidobutyric acid, 54447-68-6 | BroadPharm [broadpharm.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. 4-Azidobutanoic Acid 54447-68-6 | TCI Deutschland GmbH [tcichemicals.com]
- 11. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Bot Detection [iris-biotech.de]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Synthesis of an unsaturated fatty acid analogue (18-(4'-azido-2'-hydroxybenzoylamino)-oleic acid) and its interaction with lysophosphatidylcholine: acyl-CoA-O-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






